molecular formula C21H30N2O B1663366 CP 376395 CAS No. 175140-00-8

CP 376395

货号: B1663366
CAS 编号: 175140-00-8
分子量: 326.5 g/mol
InChI 键: VIZBSVDBNLAVAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CP 376,395 is an antagonist of corticotropin-releasing factor (CRF) receptor 1 (CRF1;  IC50 = 5.1 nM). It inhibits adenylate cyclase activity stimulated by ovine CRF in rat cerebral cortex and at human CRF1 receptors. CP 376,395 (17.8 mg/kg) inhibits CRF-induced increases in the acoustic startle response in rats. It increases the percentage of open arm entries and time spent in the open arms of the elevated plus maze in mice when administered via intramedial prefrontal cortical injection at doses of 1.5 and 3 nmol. CP 376,395 (10 mg/kg) reduces ethanol consumption in rats trained on an intermittent access schedule. It increases pulmonary ventilation in rats under normocapnic and hypercapnic conditions when injected into the locus coeruleus at a dose of 5 nmol/0.1 μl.>Potent and selective CRF1 receptor antagonist;  High Quality Biochemicals for Research Uses

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZBSVDBNLAVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047298
Record name 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175140-00-8
Record name CP-376395
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175140008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-376395
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5113G7FP34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of CP 376395: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 376395 is a potent, selective, and orally bioavailable non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] The CRF system plays a pivotal role in mediating the body's endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been implicated in the pathophysiology of various stress-related disorders, including anxiety and depression. As a CRF1 antagonist, this compound has been investigated for its therapeutic potential in these conditions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the CRF1 receptor, its impact on downstream signaling pathways, and its effects in preclinical models. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided.

Core Mechanism of Action: Potent and Selective CRF1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the binding of the endogenous ligand, corticotropin-releasing factor (CRF). This action blocks the downstream signaling cascades that are normally initiated by CRF activation of the CRF1 receptor.

Quantitative Data Summary

The binding affinity and functional antagonism of this compound have been quantified in various in vitro assays. The following tables summarize these key quantitative data.

Parameter Receptor Value Assay Type Reference
Binding Affinity (Ki) Human CRF112 nMRadioligand Binding Assay[2]
Rat CRF112 nMRadioligand Binding Assay[2]
Human CRF2>10,000 nMRadioligand Binding Assay[2]
Functional Antagonism (IC50) Human CRF11.2 nMCRF-stimulated cAMP production

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound.

Parameter Species Dose Effect Reference
Inhibition of CRF-induced ACTH release Rat10 mg/kg, p.o.Significant reduction[1]
Attenuation of stress-induced corticosterone release Mouse10-20 mg/kg, i.p.Dose-dependent attenuation
Reduction in ethanol intake Mouse10-20 mg/kg, i.p.Significant reduction[3]

Table 2: In Vivo Pharmacological Effects of this compound.

Signaling Pathways Modulated by this compound

The primary signaling pathway initiated by CRF1 receptor activation is the Gs protein-coupled stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This compound effectively blocks this pathway.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds Gs Gs Protein CRF1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates CP376395 This compound CP376395->CRF1 Blocks Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Cells/Tissue Centrifuge1 Centrifuge (48,000 x g) Homogenize->Centrifuge1 Resuspend1 Resuspend Pellet Centrifuge1->Resuspend1 Centrifuge2 Centrifuge Again Resuspend1->Centrifuge2 Resuspend2 Resuspend in Assay Buffer Centrifuge2->Resuspend2 Add_Membranes Add Membranes Resuspend2->Add_Membranes Add_Radioligand Add [125I]-Sauvagine Add_Membranes->Add_Radioligand Add_Competitor Add this compound Add_Radioligand->Add_Competitor Incubate Incubate (2h, RT) Add_Competitor->Incubate Filter Filter and Wash Incubate->Filter Count Count Radioactivity Filter->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

References

CP-376395: A Technical Guide to a Potent and Selective CRF1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-376395 is a potent, selective, and brain-penetrable non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system, particularly the CRF1 receptor, plays a pivotal role in mediating the endocrine, autonomic, and behavioral responses to stress.[1] Dysregulation of this system has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome. As a selective CRF1 antagonist, CP-376395 represents a valuable pharmacological tool for investigating the role of the CRF1 receptor in these conditions and holds therapeutic potential. This technical guide provides an in-depth overview of the pharmacological properties of CP-376395, including its binding affinity, functional activity, and in vivo effects, along with detailed experimental protocols and a visualization of the associated signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CP-376395, demonstrating its high affinity and selectivity for the CRF1 receptor.

Table 1: Receptor Binding Affinity of CP-376395

ReceptorSpeciesKi (nM)Reference
CRF1Human12[1][2][3]
CRF2Human>10,000[1][2][3]

Table 2: Functional Antagonist Activity of CP-376395

AssaySystemIC50 (nM)AgonistReference
Adenylate Cyclase ActivityRat Cerebral Cortex12 (apparent Ki)oCRF[1][2]
Adenylate Cyclase ActivityHuman CRF1 Receptors12 (apparent Ki)oCRF[1][2]

Table 3: In Vivo Effects of CP-376395 in Male B6 Mice

Dosage (mg/kg, i.p.)Effect on Water IntakeEffect on Food IntakeEffect on Sucrose IntakeEffect on Ethanol IntakeReference
10 - 20AttenuatedAttenuatedIncreasedAttenuated[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of CP-376395.

Radioligand Binding Assay for CRF1 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of CP-376395 for the CRF1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [125I]-Sauvagine or another suitable CRF1 receptor radioligand.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 receptor agonist or antagonist (e.g., 1 µM Sauvagine).

  • Test Compound: CP-376395.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the CRF1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of radioligand at a concentration near its Kd, and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control.

    • Competitive Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of varying concentrations of CP-376395.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of CP-376395 by non-linear regression analysis of the competitive binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep CRF1-expressing Cell Membrane Preparation Incubation Incubate Components in 96-well Plate (2 hours, RT) Membrane_Prep->Incubation Radioligand [125I]-Sauvagine Preparation Radioligand->Incubation CP376395 CP-376395 Serial Dilution CP376395->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding, IC50, and Ki Counting->Analysis

Experimental Workflow for Radioligand Binding Assay

Adenylate Cyclase Functional Assay

This protocol describes a functional assay to measure the antagonist effect of CP-376395 on CRF-stimulated adenylate cyclase activity, which leads to the production of cyclic AMP (cAMP).

Materials:

  • Cells: Cells endogenously or recombinantly expressing the CRF1 receptor (e.g., rat cerebral cortex homogenate or transfected cell lines).

  • Agonist: Ovine Corticotropin-Releasing Factor (oCRF).

  • Test Compound: CP-376395.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Lysis Buffer: Provided with the cAMP detection kit.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere and grow to confluency.

  • Pre-incubation with Antagonist: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of CP-376395 for 30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of oCRF (typically at its EC80) to the wells and incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis: Terminate the reaction by removing the medium and adding the lysis buffer to each well.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of CP-376395. Determine the IC50 value, which represents the concentration of CP-376395 that inhibits 50% of the oCRF-stimulated cAMP production.

experimental_workflow_cAMP_assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis Cell_Plating Seed CRF1-expressing Cells in 96-well Plate Antagonist_Incubation Pre-incubate with CP-376395 (30 min) Cell_Plating->Antagonist_Incubation Agonist_Stimulation Stimulate with oCRF (15-30 min) Antagonist_Incubation->Agonist_Stimulation Cell_Lysis Lyse Cells Agonist_Stimulation->Cell_Lysis cAMP_Quantification Quantify cAMP (e.g., HTRF) Cell_Lysis->cAMP_Quantification Data_Analysis Determine IC50 cAMP_Quantification->Data_Analysis

Experimental Workflow for Adenylate Cyclase Functional Assay

In Vivo Food and Water Intake Study in Mice

This protocol outlines a method to assess the in vivo effects of CP-376395 on consummatory behavior in mice.

Materials:

  • Animals: Male C57BL/6J mice, individually housed.

  • Test Compound: CP-376395, dissolved in a suitable vehicle (e.g., 10% Tween 80 in saline).

  • Vehicle Control: The same vehicle used to dissolve CP-376395.

  • Standard laboratory chow and water.

  • Metabolic cages or cages that allow for precise measurement of food and water consumption.

  • Animal balance.

Procedure:

  • Acclimation: Individually house the mice and acclimate them to the experimental conditions for at least 3 days.

  • Baseline Measurement: Measure and record the baseline 24-hour food and water intake for each mouse for 2-3 consecutive days.

  • Dosing: On the test day, weigh each mouse and administer either vehicle or CP-376395 (e.g., 10 or 20 mg/kg) via intraperitoneal (i.p.) injection.

  • Measurement of Intake: Immediately after injection, provide a pre-weighed amount of food and a known volume of water. Measure the amount of food and water consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.

  • Data Analysis: Calculate the cumulative food and water intake for each mouse at each time point. Normalize the intake to the body weight of the animal (g/kg for food, ml/kg for water). Compare the intake between the vehicle-treated and CP-376395-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

experimental_workflow_in_vivo Acclimation Acclimate Mice to Individual Housing Baseline Measure Baseline Food & Water Intake (2-3 days) Acclimation->Baseline Dosing Administer Vehicle or CP-376395 (i.p.) Baseline->Dosing Measurement Measure Food & Water Intake at Intervals (1, 2, 4, 24h) Dosing->Measurement Analysis Analyze Data: Intake vs. Time Measurement->Analysis CRF1_signaling_pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Activates CP376395 CP-376395 CP376395->CRF1R Antagonizes G_protein Gs/Gβγ CRF1R->G_protein Activates Src Src CRF1R->Src Activates AC Adenylyl Cyclase G_protein->AC Activates (Gsα) G_beta_gamma Gβγ G_protein->G_beta_gamma cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Contributes to MEK MEK G_beta_gamma->MEK Activates MAPK MAPK/ERK MEK->MAPK Activates MAPK->Cellular_Response Leads to EGFR EGFR Src->EGFR Transactivates EGFR->MAPK Activates

References

In-Depth Technical Guide to CP 376395: A Selective CRF1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of CP 376395, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The information is presented to support research and development efforts targeting the CRF1 signaling pathway.

Chemical Structure and Properties

This compound is a non-peptide small molecule that exhibits high affinity and selectivity for the CRF1 receptor. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

PropertyValueSource
IUPAC Name N-(1-ethylpropyl)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)pyridin-4-amineN/A
SMILES CCC(CC)Nc1cc(C)nc(c1C)Oc2c(C)cc(C)cc2C[1]
Molecular Formula C21H30N2O[1]
Molecular Weight 326.48 g/mol [1]
Hydrochloride Salt Molecular Formula C21H30N2O・HCl[2]
Hydrochloride Salt Molecular Weight 362.94 g/mol [2][3]
Solubility (Hydrochloride Salt) Soluble to 50 mM in water and to 100 mM in DMSO
Purity (Hydrochloride Salt) ≥98%[2]
Storage (Hydrochloride Salt) Desiccate at room temperature

Pharmacological Properties

This compound acts as a potent and selective antagonist at the CRF1 receptor, binding to an allosteric site.[2] This mechanism of action allows it to block the downstream signaling initiated by the binding of endogenous ligands like corticotropin-releasing factor (CRF).

Table 2: Pharmacological Profile of this compound

ParameterValueDescriptionSource
Target Corticotropin-Releasing Factor Receptor 1 (CRF1)Primary biological target[4][5]
Mechanism of Action Allosteric AntagonistBinds to a site distinct from the endogenous ligand binding site to inhibit receptor activity[2]
Binding Affinity (Ki) for human CRF1 12 nMA measure of the drug's binding affinity to the CRF1 receptor[2][4][5]
Binding Affinity (Ki) for human CRF2 >10,000 nMDemonstrates high selectivity for CRF1 over the CRF2 receptor subtype[2][4][5]
Functional Activity Fully antagonizes CRF-stimulated adenylate cyclase activityInhibits the downstream signaling cascade initiated by CRF binding[4][5]
In Vivo Activity Attenuates CRF-induced activation of the HPA axis; Orally activeDemonstrates biological effect in living organisms and can be administered orally[2]

Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] this compound, by acting as an antagonist, blocks this signaling cascade.

CRF1_Signaling_Pathway cluster_intracellular CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds G_protein Gs Protein (α, β, γ) CRF1->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to CP376395 This compound CP376395->CRF1 Blocks G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., POMC) CREB->Gene_Transcription Promotes Experimental_Workflow cluster_prep cluster_incubation cluster_separation cluster_detection prep_cells Prepare CRF1-expressing cell membranes incubation Incubate membranes, radioligand, and this compound in 96-well plate prep_cells->incubation prep_ligand Prepare serial dilutions of this compound prep_ligand->incubation prep_radio Prepare radioligand solution prep_radio->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters to remove unbound radioligand filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Calculate specific binding and determine IC50/Ki counting->analysis

References

CP 376395: A Comprehensive Technical Guide to its Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and selectivity of CP 376395, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Quantitative Binding and Functional Data

This compound demonstrates high-affinity binding to the human CRF1 receptor and exceptional selectivity over the CRF2 receptor. The compound exhibits a low affinity for a wide range of other neurotransmitter receptors and ion channels, highlighting its specific pharmacological profile.

Target Parameter Value (nM) Assay Type Reference
Human CRF1 ReceptorKi12Adenylate Cyclase Functional Assay[1][2][3][4]
Human CRF2 ReceptorKi>10,000Radioligand Binding Assay[1][3][4]
Off-Target Receptors/Ion Channels (40+)Ki / IC50>1,000Various Binding Assays[1][4]

Key Insights:

  • This compound is over 800-fold more selective for the CRF1 receptor compared to the CRF2 receptor.

  • The low off-target binding suggests a reduced potential for side effects mediated by other signaling pathways.

  • The reported Ki value is derived from a functional assay, indicating its potency in inhibiting receptor signaling.

Mechanism of Action

This compound acts as a non-competitive, allosteric antagonist of the CRF1 receptor.[3][5][6] It binds to a site within the transmembrane domain of the receptor, distinct from the orthosteric binding site for the endogenous ligand, corticotropin-releasing factor (CRF).[6] This allosteric modulation prevents the conformational changes required for receptor activation and subsequent downstream signaling.

Experimental Protocols

The following sections detail the methodologies employed to characterize the binding affinity and functional activity of this compound.

CRF1 Receptor Binding Assay (Cell-Based Functional Assay)

The functional inhibitory constant (Ki) of this compound at the human CRF1 receptor was determined by measuring its ability to antagonize CRF-stimulated cyclic adenosine monophosphate (cAMP) production.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CRF1 receptor.

  • Stimulant: Ovine Corticotropin-Releasing Factor (oCRF).

  • Methodology:

    • HEK293-hCRF1 cells are cultured to confluency in appropriate media.

    • Cells are harvested and resuspended in assay buffer.

    • A fixed concentration of oCRF is added to stimulate adenylate cyclase activity.

    • Varying concentrations of this compound are added to the cell suspension.

    • The reaction is incubated to allow for cAMP production.

    • The reaction is terminated, and the amount of cAMP produced is quantified using a commercially available cAMP assay kit (e.g., LANCE cAMP assay).

    • The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[1][4][7]

CRF2 Receptor Binding Assay (Radioligand Binding)

The binding affinity of this compound for the human CRF2 receptor was determined using a competitive radioligand binding assay.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CRF2 receptor.

  • Radioligand: [125I]-Sauvagine.

  • Methodology:

    • Membranes are prepared from CHO-hCRF2 cells.

    • A fixed concentration of [125I]-Sauvagine is incubated with the cell membranes.

    • Varying concentrations of this compound are added to compete for binding with the radioligand.

    • The reaction is incubated to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of bound radioactivity is quantified using a gamma counter.

    • The IC50 value is determined from the competition binding curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Visualizations

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the receptor by CRF initiates a signaling cascade that leads to the production of cAMP by adenylyl cyclase. This compound, by binding to an allosteric site, prevents this activation.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds Gs Gs Protein CRF1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts CP376395 This compound CP376395->CRF1 Inhibits (Allosteric) Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: CRF1 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps in determining the inhibitory constant (Ki) of this compound.

Ki_Determination_Workflow cluster_assay Functional Assay cluster_analysis Data Analysis start HEK293-hCRF1 Cells stimulate Add oCRF (Stimulant) start->stimulate inhibit Add this compound (Varying Conc.) stimulate->inhibit incubate Incubate inhibit->incubate measure Measure cAMP Levels incubate->measure ic50 Calculate IC50 (Non-linear Regression) measure->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for determining the Ki of this compound.

References

The Brain Penetrant CRF1 Receptor Antagonist CP-376395: A Technical Guide on its Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the brain penetrability and pharmacokinetics of CP-376395, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. The information compiled herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound in preclinical and clinical research.

Core Pharmacokinetic and Brain Penetrability Data

CP-376395 has been characterized as a brain-penetrable CRF1 receptor antagonist.[1][2][3][4] The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of CP-376395.

Table 1: In Vitro Profile of CP-376395
ParameterValueReference
CRF1 Receptor Binding Affinity (Ki) 12 nM (human)[2][4]
CRF2 Receptor Binding Affinity (Ki) >10,000 nM[2][4]
Functional Antagonist Activity (apparent Ki) 12 nM (oCRF-stimulated adenylate cyclase activity in rat cerebral cortex)[2][4]
Table 2: In Vivo Pharmacokinetics of CP-376395 in Rats (Oral Administration)
Dose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Brain-to-Plasma Ratio (at Tmax)
Data not available in publicly accessible literature.

Note: While multiple sources cite the oral activity and brain penetrability of CP-376395, specific quantitative pharmacokinetic values from preclinical studies in rodents were not available in the reviewed literature.

Mechanism of Action and Signaling Pathway

CP-376395 functions as a non-peptide, allosteric antagonist of the CRF1 receptor.[5] Instead of competing with the endogenous ligand (CRF) at its binding site, CP-376395 binds to a different site on the receptor, inducing a conformational change that prevents receptor activation.[5] The primary signaling pathway associated with CRF1 receptor activation involves the Gs protein-coupled activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] By blocking receptor activation, CP-376395 effectively attenuates this downstream signaling cascade.

CRF1_Signaling_Pathway CRF CRF (Corticotropin-Releasing Factor) CRF1R CRF1 Receptor CRF->CRF1R Binds to Orthosteric Site G_Protein Gs Protein CRF1R->G_Protein Activates CP376395 CP-376395 CP376395->CRF1R Binds to Allosteric Site AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Responses (e.g., HPA Axis Activation) PKA->Cellular_Response Phosphorylates Targets

CRF1 Receptor Signaling Pathway and Antagonism by CP-376395.

Experimental Protocols

Detailed experimental protocols for the in vivo assessment of CP-376395 are crucial for the replication and extension of previous findings. Below are generalized protocols based on common practices for evaluating CRF1 receptor antagonists in rodents.

Oral Administration in Rodents (General Protocol)

This protocol outlines the typical procedure for administering a compound orally to rats to assess its pharmacokinetic profile and central nervous system effects.

Oral_Admin_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Compound_Prep Compound Formulation (e.g., in 10% Tween 80) Dosing Oral Gavage Administration (e.g., 10-20 mg/kg) Compound_Prep->Dosing Animal_Prep Animal Acclimation & Fasting Animal_Prep->Dosing Blood_Collection Serial Blood Sampling (e.g., via tail vein) Dosing->Blood_Collection Brain_Collection Brain Tissue Collection (following euthanasia) Dosing->Brain_Collection LC_MS LC-MS/MS Analysis of Plasma and Brain Homogenate Blood_Collection->LC_MS Brain_Collection->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) LC_MS->PK_Analysis

References

The Allosteric Modulation of the CRF1 Receptor by CP-376395: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor, a class B G-protein coupled receptor (GPCR), is a key component of this system and has been a major target for the development of therapeutics for stress-related disorders such as anxiety and depression. CP-376395 is a potent and selective non-peptide allosteric modulator of the CRF1 receptor. This technical guide provides an in-depth overview of CP-376395, focusing on its quantitative data, the experimental protocols used for its characterization, and its mechanism of action.

Quantitative Data for CP-376395

The following tables summarize the binding affinity and functional potency of CP-376395 for the CRF1 receptor.

Table 1: Binding Affinity of CP-376395

ReceptorAssay TypeRadioligandPreparationKᵢ (nM)Reference
Human CRF1Radioligand Binding[¹²⁵I]SauvagineRecombinant cells12[1]
Rat CRF1Radioligand Binding[¹²⁵I]oCRFRat cortical membranes5.13[2]
Human CRF2Radioligand BindingNot SpecifiedRecombinant cells>10,000[1]

Table 2: Functional Activity of CP-376395

ReceptorAssay TypeCell LineStimulusIC₅₀ (nM)Reference
Human CRF1Adenylate CyclaseRecombinant cellsoCRF12 (Kᵢ)[2][3]
Human CRF1Calcium FluxNot SpecifiedNot Specified~55-fold higher than BMK-I-152[4]
Rat CRF1Adenylate CyclaseRat cortical membranesoCRF12 (Kᵢ)[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to a receptor.[5]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of CP-376395 for the CRF1 receptor.

Materials:

  • Receptor Preparation: Membranes from cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells) or rat cortical membranes.[6][7]

  • Radioligand: [¹²⁵I]Sauvagine or [³H]-Urocortin, high-affinity CRF1 receptor agonists.[7][8]

  • Non-labeled Ligand: Ovine CRF (oCRF) or Sauvagine for determining non-specific binding.[8]

  • Test Compound: CP-376395 at various concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor preparation, radioligand (at a concentration near its Kₑ), and varying concentrations of CP-376395. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of a non-labeled CRF1 receptor agonist.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]

  • Separation: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CP-376395 concentration. Determine the IC₅₀ value (the concentration of CP-376395 that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to inhibit the agonist-stimulated production of cyclic adenosine monophosphate (cAMP), a key second messenger in the CRF1 receptor signaling pathway.[9][10][11]

Objective: To determine the functional potency (IC₅₀) of CP-376395 as a CRF1 receptor antagonist.

Materials:

  • Cell Line: A cell line stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293).[12]

  • Agonist: Ovine CRF (oCRF) or another CRF1 receptor agonist.

  • Test Compound: CP-376395 at various concentrations.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell Culture Medium and Reagents.

  • Plate Reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the CRF1 receptor-expressing cells into a 96-well or 384-well plate and culture until they reach the desired confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of CP-376395 for a specific period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of the CRF1 receptor agonist (typically at its EC₈₀ concentration to ensure a robust signal) to the wells and incubate for a defined time (e.g., 30 minutes at 37°C).[12]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the CP-376395 concentration. Determine the IC₅₀ value, which is the concentration of CP-376395 that inhibits 50% of the agonist-stimulated cAMP production.

Signaling Pathways and Mechanism of Action

The CRF1 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[13] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets. The CRF1 receptor can also couple to other G-proteins, such as Gαq, leading to the activation of the phospholipase C (PLC) pathway.[14]

CP-376395 acts as a negative allosteric modulator of the CRF1 receptor.[15] This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, CRF.[16] By binding to this allosteric site, CP-376395 induces a conformational change in the receptor that reduces the affinity and/or efficacy of CRF.[15][17] This ultimately leads to the inhibition of the downstream signaling cascade. Molecular dynamics simulations suggest that CP-376395 stabilizes an inactive conformation of the receptor.[18][19]

Visualizations

CRF1 Receptor Signaling Pathway

CRF1_Signaling cluster_membrane Cell Membrane CRF1 CRF1 Receptor G_protein Gαsβγ CRF1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates CRF CRF CRF->CRF1 Binds PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: Simplified CRF1 receptor signaling pathway via Gαs.

Experimental Workflow for Characterizing a CRF1 Allosteric Modulator

Experimental_Workflow start Compound Library primary_screen Primary Screen (e.g., HTS with cAMP assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Curve (IC₅₀ Determination) hit_id->dose_response Active Compounds binding_assay Radioligand Binding Assay (Kᵢ Determination) dose_response->binding_assay selectivity Selectivity Profiling (vs. CRF2 and other receptors) binding_assay->selectivity mechanism Mechanism of Action Studies (Allosteric Modulation) selectivity->mechanism in_vivo In Vivo Efficacy Studies (e.g., Animal models of anxiety) mechanism->in_vivo end Lead Compound in_vivo->end

Caption: A typical workflow for the discovery and characterization of a CRF1 allosteric modulator.

Allosteric Modulation of CRF1 Receptor by CP-376395

Allosteric_Modulation cluster_active Active State cluster_inactive Inactive State (CP-376395 Bound) CRF1_active CRF1 G_protein_active Gαs Activation CRF1_active->G_protein_active CRF1_inactive CRF1 CRF CRF CRF->CRF1_active G_protein_inactive No Gαs Activation CRF1_inactive->G_protein_inactive CP376395 CP-376395 CP376395->CRF1_inactive Allosteric Binding CRF_inactive CRF CRF_inactive->CRF1_inactive Binding Inhibited

Caption: CP-376395 stabilizes an inactive conformation of the CRF1 receptor, preventing CRF binding and subsequent G-protein activation.

References

In Vitro Characterization of CP 376395: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro characterization of CP 376395, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The information herein is intended to guide research and development efforts by presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Core Compound Characteristics

This compound is a brain-penetrable, small molecule, allosteric antagonist of the CRF1 receptor.[1][2][3] It exhibits high selectivity for the human CRF1 receptor subtype over the CRF2 receptor and a wide range of other neurotransmitter receptors and ion channels.[4][5] Its mechanism of action involves binding to an allosteric site within the transmembrane domain of the CRF1 receptor, thereby inhibiting the conformational changes required for receptor activation by endogenous peptide ligands like Corticotropin-Releasing Factor (CRF).[1][6]

Quantitative Data Summary

The in vitro binding affinity and functional potency of this compound have been determined through various assays. The data is summarized in the tables below.

Table 1: Receptor Binding Affinity

TargetRadioligandPreparationKᵢ (nM)Reference
Human CRF₁ Receptor[¹²⁵I]ovine-CRFCell Membranes12[1][2][3]
Human CRF₂ ReceptorSpecific LigandCell Membranes>10,000[1][2][3]

Table 2: Functional Antagonist Potency

Assay TypeCell Line / TissueAgonistApparent Kᵢ (nM)Reference
Adenylate Cyclase ActivityRat Cerebral CortexoCRF12[4][5][7]
Adenylate Cyclase ActivityHuman CRF₁ ReceptorsoCRF12[4][5][7]

Table 3: Selectivity Profile

Target ClassNumber of Targets TestedAffinity (Kᵢ or IC₅₀)Reference
Neurotransmitter Receptors & Ion Channels40>1 µM[4][5][7]

Signaling Pathway

The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs). Upon binding of an agonist such as CRF, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). As an allosteric antagonist, this compound binds to a site distinct from the agonist binding pocket and prevents this signaling cascade.

CRF1_Signaling_Pathway cluster_membrane Plasma Membrane CRF1 CRF₁ Receptor (Inactive) Gs Gαsβγ CRF1->Gs Activates CRF1_active CRF₁ Receptor (Active) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_active Gαs-GTP Gs->Gs_active GTP/GDP Exchange Gs_active->AC Stimulates CRF CRF (Agonist) CRF->CRF1 Binds CP376395 This compound (Allosteric Antagonist) CP376395->CRF1 Binds Allosterically ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response CREB->Response

CRF₁ receptor signaling pathway and point of inhibition by this compound.

Experimental Protocols & Workflows

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Competition Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the CRF1 receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 30,000 x g for 30 min at 4°C).[8]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an assay buffer. Determine protein concentration using a standard method like the BCA assay.[3]

  • Assay Procedure:

    • Perform the assay in a 96-well plate with a final volume of 100-250 µL.[3][8]

    • Add assay components to triplicate wells:

      • Total Binding: CRF1 membranes, a fixed concentration of radioligand (e.g., [¹²⁵I]ovine-CRF at its Kᴅ), and assay buffer.

      • Non-specific Binding (NSB): Same as Total Binding, but with an excess of a non-labeled CRF1 antagonist to saturate binding sites.

      • Competition: Same as Total Binding, but with serially diluted concentrations of this compound.

    • Incubate the plate for a defined period (e.g., 2 hours at 21°C) to reach binding equilibrium.[8]

  • Separation and Counting:

    • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.3% polyethyleneimine (PEI).[8]

    • Wash filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Readout cluster_analysis Data Analysis P1 Prepare CRF₁ Membranes A1 Add Membranes, Radioligand, & this compound to wells P1->A1 P2 Prepare Serial Dilutions of this compound P2->A1 P3 Prepare Radioligand ([¹²⁵I]CRF) Solution P3->A1 A2 Incubate to Reach Equilibrium (e.g., 2h at 21°C) A1->A2 R1 Vacuum Filtration (Separate Bound/Free) A2->R1 R2 Wash Filters R1->R2 R3 Scintillation Counting R2->R3 D1 Calculate Specific Binding R3->D1 D2 Plot Competition Curve (% Binding vs [this compound]) D1->D2 D3 Determine IC₅₀ D2->D3 D4 Calculate Kᵢ via Cheng-Prusoff D3->D4

Workflow for the CRF₁ radioligand competition binding assay.
cAMP Functional Antagonist Assay

This cell-based assay measures the ability of this compound to inhibit the production of the second messenger cAMP following CRF1 receptor stimulation by an agonist.

Methodology:

  • Cell Preparation:

    • Seed CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor into 96-well plates and grow to near confluence.

    • Wash cells gently with a suitable buffer (e.g., PBS) prior to the assay.

  • Assay Procedure:

    • Pre-incubate the cells with various concentrations of the antagonist (this compound) for a defined period (e.g., 30 minutes at 37°C).[1][2]

    • Add a fixed concentration of a CRF1 agonist (e.g., ovine CRF at its EC₈₀ concentration) to all wells except the basal control.[1]

    • Incubate for an additional period (e.g., 30 minutes at 37°C) to allow for cAMP production.[1][2]

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells according to the detection kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[1][7] These kits typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Quantify the cAMP concentration in each sample well by interpolating from the standard curve.

    • Plot the percentage of agonist-stimulated cAMP production against the log concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of this compound that reduces the agonist-stimulated cAMP response by 50%.

    • This IC₅₀ value can be converted to an apparent Kᵢ if the agonist concentration and its Kᴅ are known.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Cell Treatment cluster_readout Readout cluster_analysis Data Analysis P1 Seed CRF₁-expressing cells in 96-well plate A1 Pre-incubate cells with this compound P1->A1 P2 Prepare Serial Dilutions of this compound P2->A1 P3 Prepare Agonist (oCRF) Solution A2 Add Agonist (oCRF) to stimulate receptor P3->A2 A1->A2 A3 Incubate to allow cAMP production A2->A3 R1 Lyse Cells A3->R1 R2 Measure cAMP levels (e.g., HTRF, ELISA) R1->R2 D1 Quantify cAMP from Standard Curve R2->D1 D2 Plot % Inhibition vs [this compound] D1->D2 D3 Determine IC₅₀ D2->D3

References

The Discovery and Synthesis of CP-376395: A Selective CRF1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-376395 is a potent, selective, and orally bioavailable non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. Developed by Pfizer, this small molecule has been a valuable tool in neuroscience research to investigate the role of the CRF system in stress, anxiety, and depression-related disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with CP-376395.

Discovery and Lead Optimization

The discovery of CP-376395 emerged from a lead optimization program focused on a series of 2-aryloxy-4-alkylaminopyridines. The initial lead compound, an orally active CRF1 antagonist, exhibited a significant positive food effect, which prompted further investigation to identify candidates with improved physicochemical and pharmacokinetic properties.[1]

The lead optimization process involved systematic modifications of the 2-aryloxy-4-alkylaminopyridine scaffold to enhance potency, selectivity, and oral bioavailability while reducing undesirable effects.[2] This effort led to the identification of CP-376395, which not only demonstrated a reduced food effect but also showed greater efficacy in central nervous system (CNS) models.[1]

The general workflow for the discovery and optimization of this class of CRF1 antagonists is outlined below.

cluster_0 Discovery & Lead Optimization Workflow Target Identification Target Identification High-Throughput Screening High-Throughput Screening Target Identification->High-Throughput Screening Assay Development Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation Hit-to-Lead Lead Optimization Lead Optimization Lead Generation->Lead Optimization SAR Studies Candidate Selection Candidate Selection Lead Optimization->Candidate Selection In Vivo Efficacy

A generalized workflow for the discovery and lead optimization of CRF1 receptor antagonists.

Synthesis of CP-376395

The synthesis of CP-376395, (3,6-dimethyl-2-(2,4,6-trimethylphenoxy)pyridin-4-yl)(1-ethylpropyl)amine, is based on the construction of the 2-aryloxy-4-alkylaminopyridine core. A general synthetic scheme is presented below, derived from methodologies for similar pyridine derivatives.[3][4][5]

General Synthetic Scheme:

A key step in the synthesis of the 2-aryloxy-4-alkylaminopyridine scaffold involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with a phenol. The amino group at the 4-position is typically introduced via nucleophilic substitution of a suitable precursor.

While the precise, step-by-step protocol from the primary literature by Chen et al. is not fully detailed in the available search results, a plausible synthetic route can be constructed based on established pyridine chemistry.[3][4][5] The synthesis would likely involve the preparation of a 2-halo-4-aminopyridine intermediate, followed by an etherification reaction with 2,4,6-trimethylphenol.

Mechanism of Action and Signaling Pathway

CP-376395 acts as an allosteric antagonist of the CRF1 receptor.[6] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, corticotropin-releasing factor (CRF). This binding event induces a conformational change in the receptor that prevents its activation by CRF.

The CRF1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit. Upon activation by CRF, the Gs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade is central to the physiological stress response. CP-376395 effectively blocks this primary signaling pathway.

cluster_0 CRF1 Receptor Signaling Pathway CRF CRF CRF1_R CRF1 Receptor CRF->CRF1_R binds Gs Gs CRF1_R->Gs activates CP376395 CP-376395 CP376395->CRF1_R inhibits (allosteric) AC Adenylyl Cyclase Gs->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene

The primary signaling pathway of the CRF1 receptor and the inhibitory action of CP-376395.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of CP-376395.

ParameterValueSpecies/SystemReference
CRF1 Receptor Binding Affinity (Ki) 12 nMHuman[6][7]
CRF2 Receptor Binding Affinity (Ki) >10,000 nMHuman[6][7]
Functional Antagonism Fully antagonizes oCRF-stimulated adenylate cyclase activityRat cerebral cortex and human CRF1 receptors[8]
In Vivo Efficacy Attenuates CRF-induced activation of the HPA axisIn vivo[6]
Oral Activity Orally activeIn vivo[6]

Experimental Protocols

CRF1 Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the CRF1 receptor.

Objective: To determine the Ki of CP-376395 for the CRF1 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [125I]Tyr0-sauvagine.[9][10]

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled sauvagine or CRF).

  • Test compound: CP-376395 at various concentrations.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, [125I]Tyr0-sauvagine (at a concentration near its Kd), and varying concentrations of CP-376395 in binding buffer.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a saturating concentration of the unlabeled ligand.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of CP-376395 by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Functional Assay

This protocol describes a general method to assess the functional antagonist activity of CP-376395 by measuring its ability to inhibit agonist-stimulated cAMP production.

Objective: To determine the functional potency of CP-376395 in inhibiting CRF-stimulated adenylyl cyclase activity.

Materials:

  • Intact cells or cell membranes expressing the CRF1 receptor.

  • CRF (agonist).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).[11][12][13]

  • CP-376395 at various concentrations.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • ATP.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Pre-incubate the cells or membranes with varying concentrations of CP-376395 for a specified time.

  • Stimulate the cells or membranes with a fixed concentration of CRF (typically the EC80) in the presence of ATP.

  • Include control wells with no CRF (basal), CRF alone (maximal stimulation), and forskolin (to confirm adenylyl cyclase activity).

  • Incubate for a time that allows for optimal cAMP accumulation.

  • Terminate the reaction by adding a lysis buffer or by other methods depending on the cAMP assay kit used.

  • Measure the intracellular cAMP concentration using a suitable cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of CP-376395 to generate a dose-response curve.

  • Determine the IC50 value of CP-376395 from the curve.

Conclusion

CP-376395 is a well-characterized and highly selective CRF1 receptor antagonist that has played a significant role in advancing our understanding of the CRF system. Its discovery through a focused lead optimization program highlights the importance of refining physicochemical and pharmacokinetic properties to develop viable drug candidates. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of CRF1 receptor antagonists and their potential therapeutic applications.

References

In-Depth Technical Guide: CP 376395 (CAS Number 175140-00-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP 376395 is a potent and highly selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It binds to an allosteric site on the receptor, effectively blocking the downstream signaling cascades initiated by the binding of endogenous ligands such as corticotropin-releasing factor (CRF). This antagonism of the CRF1 receptor has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key regulator of the stress response. Due to its pharmacological profile, this compound has been investigated as a potential therapeutic agent for stress-related disorders. This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological properties, relevant experimental protocols for its characterization, and a detailed visualization of its mechanism of action.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the human CRF1 receptor. Its antagonistic activity has been characterized in various in vitro and in vivo models.

Data Presentation

Table 1: Receptor Binding and Functional Activity

ParameterValueSpecies/SystemReference(s)
CRF1 Receptor Binding Affinity (Ki) 12 nMHuman[1][2][3]
CRF2 Receptor Binding Affinity (Ki) >10,000 nMHuman[1][2][3]
Functional Antagonism (apparent Ki) 12 nMRat Cerebral Cortex & Human CRF1 Receptors[3]
Selectivity (CRF2 Ki / CRF1 Ki) >833-fold-[1][2][3]

Table 2: In Vivo Efficacy

Animal ModelAdministration RouteDose RangeObserved EffectReference(s)
Male B6 MiceIntraperitoneal (i.p.)10-20 mg/kgAttenuation of water and food intake, increased sucrose intake, attenuation of ethanol intake.[3]
RodentsIntravenous (i.v.)Not SpecifiedAttenuation of CRF-induced activation of the HPA axis.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro CRF-Stimulated Adenylate Cyclase Inhibition Assay

This protocol is a general framework for assessing the ability of this compound to antagonize CRF-stimulated cAMP production in a cell-based assay. This is a common method to determine the functional potency of CRF1 receptor antagonists.

Objective: To determine the IC50 value of this compound for the inhibition of CRF-stimulated cyclic AMP (cAMP) accumulation in cells expressing the CRF1 receptor.

Materials:

  • Cell Line: A stable cell line expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection agent if required).

  • CRF Agonist: Ovine CRF (oCRF) or human CRF.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Multi-well plates: 96-well or 384-well plates suitable for cell culture and the chosen detection method.

Procedure:

  • Cell Seeding:

    • Harvest and count the CRF1 receptor-expressing cells.

    • Seed the cells into the multi-well plates at a predetermined optimal density.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

    • Prepare a solution of the CRF agonist at a concentration that elicits a submaximal response (typically the EC80 concentration, which should be predetermined in a separate agonist dose-response experiment).

  • Assay Protocol:

    • Wash the cells once with assay buffer.

    • Add the different concentrations of this compound (or vehicle control) to the respective wells.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Add the CRF agonist solution to all wells except for the basal control wells (which receive only assay buffer).

    • Incubate the plate for a further specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of the CRF-stimulated cAMP response against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope).

In Vivo Assessment of HPA Axis Modulation

This protocol outlines a general procedure to evaluate the effect of this compound on the HPA axis in rodents by measuring plasma corticosterone levels following a stressor.

Objective: To determine if this compound can attenuate the stress-induced rise in plasma corticosterone in rodents.

Materials:

  • Animals: Male adult rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Test Compound: this compound formulated for in vivo administration (e.g., suspended in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[3].

  • Stressor: A standardized stressor such as restraint stress, forced swim test, or administration of exogenous CRF.

  • Anesthetic: If required for blood collection (e.g., isoflurane or CO2). Note: Anesthesia itself can be a stressor and may influence corticosterone levels.

  • Blood Collection Supplies: Syringes, needles, collection tubes with anticoagulant (e.g., EDTA).

  • Corticosterone Assay Kit: A commercially available ELISA or RIA kit for measuring rodent corticosterone.

  • Centrifuge: For plasma separation.

Procedure:

  • Animal Acclimation:

    • House the animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week before the experiment to acclimate them to the housing conditions.

  • Compound Administration:

    • Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the application of the stressor.

  • Stress Induction:

    • At the designated time post-treatment, subject the animals to the chosen stressor for a defined duration. A non-stressed control group should also be included.

  • Blood Collection:

    • At the peak time of the expected corticosterone response (typically 15-30 minutes after the onset of the stressor), collect blood samples. Common methods include tail-nick, saphenous vein puncture, or terminal collection via cardiac puncture or trunk blood collection following decapitation.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Corticosterone Measurement:

    • Thaw the plasma samples and measure the corticosterone concentration using a validated corticosterone assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the plasma corticosterone levels between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Synthesis of this compound

Mandatory Visualizations

Signaling Pathway of CRF1 Receptor and Inhibition by this compound

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Binds CP376395 This compound CP376395->CRF1R Allosterically Inhibits G_protein Gs/Gq CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., HPA Axis Activation) PKA->Cellular_Response Phosphorylation Cascade PIP2 PIP2 IP3->Cellular_Response Ca2+ Release PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cellular_Response Phosphorylation Cascade

Caption: CRF1 receptor signaling and its inhibition by this compound.

Experimental Workflow for In Vitro Antagonist Assay

In_Vitro_Workflow start Start seed_cells Seed CRF1-expressing cells in multi-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_compounds Prepare serial dilutions of this compound and a fixed concentration of CRF agonist incubate1->prepare_compounds add_antagonist Add this compound to cells prepare_compounds->add_antagonist pre_incubate Pre-incubate add_antagonist->pre_incubate add_agonist Add CRF agonist pre_incubate->add_agonist incubate2 Incubate add_agonist->incubate2 detect_cAMP Lyse cells and detect cAMP levels incubate2->detect_cAMP analyze_data Analyze data and calculate IC50 detect_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro CRF-stimulated adenylate cyclase inhibition assay.

Logical Relationship of HPA Axis Regulation

HPA_Axis_Regulation Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Release Hypothalamus->CRF CRF1R_Pituitary CRF1 Receptors CRF->CRF1R_Pituitary Activates Pituitary Anterior Pituitary ACTH ACTH Release Adrenal_Cortex Adrenal Cortex ACTH->Adrenal_Cortex Corticosterone Corticosterone Release Adrenal_Cortex->Corticosterone Corticosterone->Hypothalamus Negative Feedback Corticosterone->Pituitary Negative Feedback CP376395 This compound CP376395->CRF1R_Pituitary Blocks CRF1R_Pituitary->ACTH

Caption: Regulation of the HPA axis and the inhibitory action of this compound.

References

CP 376395: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of CP 376395, a potent and selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is intended to serve as a comprehensive resource, detailing the compound's pharmacological profile, mechanism of action, relevant experimental protocols, and key quantitative data to support its use in neuroscience research.

Core Pharmacological Profile

This compound is a brain-penetrable small molecule that acts as a non-competitive, allosteric antagonist of the CRF1 receptor.[1][2][3] Its high affinity and selectivity make it a critical tool for investigating the role of the CRF system in stress, anxiety, depression, and addiction.[4][5] The compound has a chemical structure based on a 2-aryloxy-4-alkylaminopyridine core.[1]

Table 1: Physicochemical and Structural Properties

Property Value
Molecular Formula C₂₁H₃₀N₂O·HCl
Molecular Weight 362.94 g/mol [6]
CAS Number 175140-00-8 (Parent), 1013933-37-3 (HCl salt)[1]

| Solubility | ≤ 50 mM in water, ≤ 100 mM in DMSO[6] |

Table 2: Receptor Binding and Functional Activity

Parameter Receptor/Assay Value
Binding Affinity (Ki) Human CRF1 12 nM[1][2][6][7][8]
Human CRF2 >10,000 nM[1][2][6][7][8]
Functional Inhibition (IC₅₀) CRF1 5.1 nM[7]
Functional Antagonism (Ki) oCRF-stimulated adenylate cyclase 12 nM[1][8]
Selectivity CRF1 vs. CRF2 >800-fold[7]

| Off-Target Activity | 40 other neurotransmitter receptors/ion channels | >1 µM[1][8] |

Mechanism of Action and Signaling Pathway

The CRF1 receptor is a class B G-protein-coupled receptor (GPCR) primarily involved in the central nervous system's response to stress.[3][9] Upon binding of endogenous agonists like corticotropin-releasing factor (CRF), the receptor undergoes a conformational change, activating associated G-proteins. This typically stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of downstream signaling cascades like protein kinase A (PKA).[7]

This compound functions as a negative allosteric modulator.[6] It binds to a site within the transmembrane domain of the CRF1 receptor, distinct from the orthosteric site where CRF binds.[3][7] This allosteric binding stabilizes an inactive conformation of the receptor, preventing agonist-induced G-protein coupling and subsequent signal transduction.[3] Notably, this compound exhibits biased antagonism, preferentially inhibiting the cAMP and ERK signaling pathways over the inositol phosphate (IP1) pathway.[7]

CRF1_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular CRF_Agonist CRF / Urocortin 1 (Agonist) CRF1R CRF1 Receptor CRF_Agonist->CRF1R Binds G_Protein G-Protein CRF1R->G_Protein Activates CP376395 This compound (Allosteric Antagonist) CP376395->CRF1R Inhibits AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., HPA Axis Activation) PKA->Response Leads to

CRF1 signaling and allosteric inhibition by this compound.

Experimental Protocols & Methodologies

Detailed and reproducible protocols are essential for robust scientific inquiry. The following sections outline key methodologies for working with this compound.

This compound can be prepared for intraperitoneal (i.p.) injection in rodents using a multi-solvent system to ensure solubility.

  • Objective: To prepare a clear, injectable solution of this compound at a concentration of ≥ 2.5 mg/mL.[1]

  • Materials:

    • This compound hydrochloride

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • For the final working solution, add each solvent sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][10]

    • Example for 1 mL final solution: a. Start with 400 µL of PEG300 in a sterile microfuge tube. b. Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Add 450 µL of saline to reach the final volume of 1 mL.

    • Vortex the final solution. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

    • It is recommended to prepare this working solution fresh on the day of use.[1]

This assay determines the functional antagonism of this compound by measuring its ability to inhibit agonist-stimulated cAMP production.

  • Objective: To quantify the inhibitory constant (Ki) of this compound at the CRF1 receptor.

  • General Protocol:

    • Cell Culture: Utilize a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

    • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Assay Procedure: a. Plate the CRF1-expressing cells in a suitable format (e.g., 96-well plate). b. Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes). c. Stimulate the cells with a fixed concentration of a CRF agonist (e.g., ovine CRF) at its EC₈₀ concentration. d. Include control wells: baseline (no agonist), and maximum stimulation (agonist only).

    • cAMP Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

This model is used to assess the role of CRF1 signaling in binge-like alcohol consumption.[1]

  • Objective: To evaluate the effect of this compound on ethanol, water, and food intake.[1][8]

  • Workflow:

DID_Workflow A 1. Animal Model Male B6 Mice B 2. Acclimation & Housing Single housing, reverse light-dark cycle A->B C 3. Binge Model Induction Intermittent access to ethanol in home cage B->C D 4. Group Assignment Random assignment to Vehicle or this compound groups C->D E 5. Compound Administration Intraperitoneal (i.p.) injection of Vehicle or This compound (e.g., 10, 20 mg/kg) D->E F 6. Binge Session 30 min post-injection, provide access to ethanol, water, and food for 2-4 hours E->F G 7. Measurement Quantify volume of ethanol and water consumed, and mass of food consumed F->G H 8. Data Analysis Statistical comparison between groups (e.g., ANOVA) G->H

Workflow for the Drinking-in-the-Dark (DID) experiment.

Summary of In Vivo Efficacy

This compound has demonstrated efficacy in various preclinical models, highlighting its potential to modulate stress-related behaviors.

Table 3: Selected In Vivo Study Results

Animal Model Dosing Key Findings Reference
Male B6 Mice 10-20 mg/kg, i.p. Dose-dependently attenuated water and food intake; attenuated ethanol intake but not preference in a binge-drinking model. [1][8][11]
Rats 17.8 mg/kg Inhibited CRF-induced increases in the acoustic startle response. [7]
Rats 10 mg/kg Reduced ethanol consumption in an intermittent access schedule. [7]

| Mice | 1.5 and 3 nmol (intramedial prefrontal cortex injection) | Increased open arm entries and time in the elevated plus maze, indicating anxiolytic-like effects. |[7] |

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of CP 376395 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of CP 376395, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in mouse models. The following sections detail quantitative data from preclinical studies, experimental protocols for assessing anxiolytic and anti-addictive properties, and methods for evaluating its impact on the hypothalamic-pituitary-adrenal (HPA) axis.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound and other relevant CRF1 receptor antagonists in mice.

Table 1: Effects of this compound on Anxiety-Like Behavior in Mice

ParameterMouse StrainAdministration RouteDoseBehavioral TestKey Findings
Time in Open ArmsNot SpecifiedIntra-ventral hippocampus3.0 nmolElevated Plus MazeIncreased time spent in the open arms, suggesting an anxiolytic effect.[1]
Open Arm EntriesNot SpecifiedIntra-ventral hippocampus3.0 nmolElevated Plus MazeIncreased entries into the open arms, indicative of reduced anxiety.[1]
Head DippingNot SpecifiedIntra-dorsal hippocampus6.0 nmolElevated Plus MazeIncreased frequency of unprotected head dipping.[1]

Table 2: Effects of CRF1 Receptor Antagonists on Binge-Like Ethanol Consumption in Mice

CompoundMouse StrainAdministration RouteDoseExperimental ModelKey Findings
This compoundC57BL/6JIntraperitoneal (i.p.)Not specifiedDrinking in the DarkAttenuated binge-like ethanol consumption.[2]
CP-154,526C57BL/6JIntraperitoneal (i.p.)10 mg/kgDrinking in the DarkSignificantly reduced ethanol consumption in high-drinking conditions.[2]

Experimental Protocols

Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to evaluate anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[3]

Materials:

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).[3]

  • This compound

  • Vehicle solution (e.g., saline, or a solution of 10% Cremophor EL, 10% Ethanol in 5% dextrose/water for poorly soluble compounds, though caution is advised with repeated i.p. injections of certain vehicles).[4]

  • Male C57BL/6J mice (8-10 weeks old)

  • Video tracking software

Procedure:

  • Animal Acclimation: House mice in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimation before the experiment. Handle mice for several days leading up to the test to reduce handling-induced stress.[5]

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the behavioral test. Doses can be titrated, with a starting point of 10 mg/kg based on similar CRF1 antagonist studies.[2]

  • EPM Testing:

    • Place a mouse in the center of the EPM, facing an open arm.[3]

    • Allow the mouse to explore the maze for 5 minutes.[3]

    • Record the session using a video camera mounted above the maze.[3]

    • Between trials, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.[3]

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Evaluation of Anxiolytic Potential using the Light-Dark Box Test

This test is based on the innate aversion of mice to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.[2][6]

Materials:

  • Light-dark box apparatus (a box divided into a small, dark compartment and a large, illuminated compartment).[6]

  • This compound

  • Vehicle solution

  • Male BALB/c mice (known for higher baseline anxiety) (8-10 weeks old)

  • Video tracking software

Procedure:

  • Animal Acclimation: Follow the same acclimation and handling procedures as for the EPM test.

  • Drug Administration: Administer this compound or vehicle i.p. 30 minutes prior to the test.

  • Light-Dark Box Testing:

    • Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.[7]

    • Allow the mouse to explore the apparatus for 10 minutes.[7]

    • Record the session with a video camera.

    • Clean the apparatus with 70% ethanol between animals.[7]

  • Data Analysis: Analyze the video recordings for the following measures:

    • Time spent in the light compartment.

    • Latency to enter the dark compartment for the first time.[6]

    • Number of transitions between the two compartments.[6]

    • Anxiolytic compounds typically increase the time spent in the light compartment.[6]

Assessment of Effects on Binge-Like Alcohol Consumption using the "Drinking in the Dark" (DID) Model

The DID model is a simple and effective procedure to induce high levels of voluntary ethanol consumption in mice, mimicking human binge drinking.[8][9][10][11]

Materials:

  • C57BL/6J mice (known for their high preference for ethanol).[10]

  • 20% (v/v) ethanol solution.

  • This compound

  • Vehicle solution

  • Standard mouse cages with sipper tubes.

Procedure:

  • Animal Housing: Single-house the mice to accurately measure individual fluid consumption.[10]

  • DID Protocol (4-day cycle): [8][12]

    • Days 1-3 (Habituation): Three hours into the dark cycle, replace the water bottle with a bottle containing 20% ethanol for 2 hours.[8][12]

    • Day 4 (Test Day): Three hours into the dark cycle, administer this compound or vehicle i.p. 30 minutes before replacing the water bottle with 20% ethanol for a 4-hour session.[8][12]

  • Measurement:

    • Weigh the ethanol bottles before and after each session to determine the amount of ethanol consumed.

    • Calculate ethanol intake in g/kg of body weight.

    • Blood samples can be collected at the end of the 4-hour session to measure blood ethanol concentrations (BECs).[12]

  • Data Analysis: Compare the ethanol intake and BECs between the this compound-treated and vehicle-treated groups. A reduction in ethanol consumption indicates a potential therapeutic effect for alcohol use disorder.

Evaluation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

This compound, as a CRF1 receptor antagonist, is expected to modulate the HPA axis. This can be assessed by measuring plasma corticosterone levels, the primary stress hormone in mice, following a stressor.

Materials:

  • This compound

  • Vehicle solution

  • Male C57BL/6J mice

  • Restraint tubes or other stressors

  • Blood collection supplies (e.g., tail-nick or saphenous vein sampling)

  • Corticosterone ELISA kit.[13][14]

Procedure:

  • Animal Preparation and Drug Administration: Acclimate and handle mice as previously described. Administer this compound or vehicle i.p. 30 minutes before stress exposure.

  • Stress Exposure:

    • Collect a baseline blood sample (t=0).

    • Subject the mice to a stressor, such as 20 minutes of restraint stress.

    • Collect subsequent blood samples at various time points after the onset of the stressor (e.g., 30, 60, and 120 minutes) to assess the stress response and recovery.

  • Corticosterone Measurement:

    • Process blood samples to obtain plasma.[13]

    • Measure corticosterone concentrations using a commercially available ELISA kit according to the manufacturer's instructions.[13][14]

  • Data Analysis: Compare the corticosterone response curves between the this compound-treated and vehicle-treated groups. An effective CRF1 antagonist is expected to blunt the stress-induced increase in corticosterone levels.

Visualizations

Signaling Pathways

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Activates CP376395 This compound CP376395->CRF1R Antagonizes Gs Gs CRF1R->Gs Couples to Gi Gi CRF1R->Gi Couples to PLC PLC CRF1R->PLC Activates ERK ERK1/2 CRF1R->ERK via Src/EGFR Akt Akt CRF1R->Akt via PI3K AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) PKA->Cellular_Response PKC PKC PLC->PKC Activates PKC->ERK ERK->Cellular_Response Akt->Cellular_Response

Caption: Simplified signaling pathway of the CRF1 receptor and the antagonistic action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_tests Behavioral Paradigms cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Handling Habituation to Handling (3-5 days) Acclimation->Handling Drug_Admin Drug Administration (this compound or Vehicle, i.p.) Handling->Drug_Admin Behavioral_Test Behavioral Testing (30 min post-injection) Drug_Admin->Behavioral_Test EPM Elevated Plus Maze (5 min) Behavioral_Test->EPM LDB Light-Dark Box (10 min) Behavioral_Test->LDB DID Drinking in the Dark (4-day protocol) Behavioral_Test->DID HPA HPA Axis Challenge (Stress + Blood Sampling) Behavioral_Test->HPA Data_Collection Video Recording & Fluid/Blood Collection EPM->Data_Collection LDB->Data_Collection DID->Data_Collection HPA->Data_Collection Scoring Behavioral Scoring & Biochemical Assays Data_Collection->Scoring Stats Statistical Analysis Scoring->Stats

Caption: General experimental workflow for in vivo studies of this compound in mice.

References

Application Notes and Protocols for CP-376395 in Animal Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-376395 is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been implicated in the pathophysiology of anxiety and depressive disorders. By blocking the action of CRF at the CRF1 receptor, CP-376395 has shown potential as an anxiolytic agent in preclinical studies. These application notes provide detailed protocols for utilizing CP-376395 in common animal models of anxiety-like behavior.

Mechanism of Action

CP-376395 acts as a competitive antagonist at the CRF1 receptor. In response to stress, the hypothalamus releases CRF, which binds to CRF1 receptors in the anterior pituitary, stimulating the release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to release cortisol (corticosterone in rodents), a primary stress hormone. Beyond the hypothalamic-pituitary-adrenal (HPA) axis, CRF acts as a neurotransmitter in various brain regions implicated in fear and anxiety, such as the amygdala and the bed nucleus of the stria terminalis (BNST).[1] By blocking CRF1 receptors in these areas, CP-376395 can attenuate the anxiogenic effects of stress.

Signaling Pathway of CRF1 Receptor Activation

CRF1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds G_protein Gαs/Gαq CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates PLC Phospholipase C G_protein->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates PKC PKC IP3_DAG->PKC Activates ERK12 ERK1/2 PKA->ERK12 Phosphorylates PKC->ERK12 Phosphorylates CREB CREB ERK12->CREB Phosphorylates Gene_Expression Gene Expression (Anxiety/Stress Response) CREB->Gene_Expression Regulates CP376395 CP-376395 CP376395->Block

CRF1 Receptor Signaling Pathway

Data Presentation

The following tables summarize the quantitative effects of CP-376395 in preclinical models of anxiety.

Table 1: Effects of CP-376395 in the Elevated Plus-Maze (EPM) Test

SpeciesDose (nmol)Administration RouteKey FindingsReference
Mice0.375, 0.75, 1.5Intra-amygdala0.75 nmol increased % time in open arms and open arm end exploration, and decreased protected stretched attend postures.[2]
Rats5 nmol/100 nLMicroinjection into anterior insular cortexIncreased time and number of entries into the open arms.[3]
Rats5 nmol/100 nLMicroinjection into posterior insular cortexNo significant effect on time or entries into the open arms.[3]

Table 2: Effects of CP-376395 on Locomotor Activity

SpeciesDose (mg/kg)Administration RouteKey FindingsReference
Mice10IntraperitonealDid not significantly alter methamphetamine-induced locomotor activity.[4]
Mice10IntraperitonealDampened the acute locomotor response to cocaine.[4]

Experimental Protocols

Elevated Plus-Maze (EPM) Test

This test is a widely used model for assessing anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).

  • CP-376395

  • Vehicle solution (e.g., saline, DMSO, or as specified by the manufacturer).

  • Syringes and needles for administration.

  • Video tracking software and camera.

  • 70% ethanol for cleaning.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • For systemic administration, inject CP-376395 intraperitoneally (i.p.) at the desired dose (e.g., 10 mg/kg) 30 minutes before testing.[4]

    • For central administration, stereotaxically implant cannulae into the desired brain region (e.g., amygdala, insular cortex) and allow for recovery. Infuse CP-376395 (e.g., 0.75 nmol or 5 nmol/100 nL) 10-15 minutes before testing.[2][3]

    • A vehicle control group should always be included.

  • Testing:

    • Place the animal in the center of the maze, facing a closed arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (to assess general locomotor activity).

    • Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time in all arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100.

  • Cleaning: Clean the maze thoroughly with 70% ethanol between each animal to eliminate olfactory cues.

Open-Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxious animals tend to spend more time in the periphery of the open field (thigmotaxis) and avoid the center.

Materials:

  • Open-field arena (a square or circular arena with walls).

  • CP-376395

  • Vehicle solution.

  • Syringes and needles.

  • Video tracking software and camera.

  • 70% ethanol.

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 1 hour.

  • Drug Administration: Administer CP-376395 or vehicle as described for the EPM test (typically 30 minutes before testing for i.p. injection).

  • Testing:

    • Place the animal in the center or a corner of the open-field arena.

    • Allow the animal to explore freely for a 5 to 15-minute session.[5]

    • Record the session with an overhead video camera.

  • Data Analysis:

    • Define the "center" and "periphery" zones in the video tracking software.

    • Analyze the following parameters:

      • Time spent in the center zone.

      • Time spent in the periphery.

      • Number of entries into the center zone.

      • Total distance traveled.

      • Rearing frequency (vertical activity).

  • Cleaning: Clean the arena with 70% ethanol between trials.

Light-Dark Box Test

This test is based on the conflict between the tendency of mice to explore a novel environment and their aversion to a brightly lit area.

Materials:

  • Light-dark box apparatus (a box divided into a large, brightly lit compartment and a small, dark compartment, with an opening connecting them).

  • CP-376395

  • Vehicle solution.

  • Syringes and needles.

  • Video tracking software and camera or infrared beams.

  • 70% ethanol.

Procedure:

  • Habituation: Acclimate animals to the testing room for at least 1 hour.

  • Drug Administration: Administer CP-376395 or vehicle as described previously (typically 30 minutes before testing for i.p. injection).

  • Testing:

    • Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

    • Allow the animal to explore the apparatus for a 5 to 10-minute session.

    • Record the animal's behavior.

  • Data Analysis:

    • Measure the following parameters:

      • Time spent in the light compartment.

      • Time spent in the dark compartment.

      • Latency to first enter the dark compartment.

      • Number of transitions between the two compartments.

      • Total distance traveled.

  • Cleaning: Clean the apparatus with 70% ethanol between each animal.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_tests Anxiety Models cluster_analysis Data Analysis A1 Animal Acclimation (1 hour in testing room) B1 Drug Administration (e.g., i.p. 30 min pre-test) A1->B1 A2 Drug Preparation (CP-376395 & Vehicle) A2->B1 B2 Behavioral Testing B1->B2 C1 Elevated Plus-Maze (5 min) B2->C1 EPM C2 Open-Field Test (5-15 min) B2->C2 OFT C3 Light-Dark Box Test (5-10 min) B2->C3 LDB D1 Video Tracking & Scoring C1->D1 C2->D1 C3->D1 D2 Statistical Analysis D1->D2

General Experimental Workflow

References

Application Notes and Protocols for CP-376395 in Rat Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-376395 is a potent, selective, and brain-penetrable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF system, particularly the CRF1 receptor, plays a crucial role in mediating the body's neuroendocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been implicated in the pathophysiology of several stress-related psychiatric disorders, including major depressive disorder and anxiety. Consequently, CRF1 receptor antagonists like CP-376395 have been investigated as potential therapeutic agents for these conditions.

These application notes provide a summary of the available preclinical data on the use of CP-376395 and other CRF1 receptor antagonists in rat models of depression. Detailed experimental protocols for common behavioral assays are also included to facilitate the design and execution of similar studies.

Mechanism of Action: CRF1 Receptor Signaling

CP-376395 exerts its effects by binding to an allosteric site on the CRF1 receptor, thereby preventing its activation by the endogenous ligand, corticotropin-releasing factor (CRF). Activation of the CRF1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. While primarily coupled to a stimulatory G-protein (Gs) that activates the adenylyl cyclase pathway and increases intracellular cyclic AMP (cAMP) levels, the CRF1 receptor can also signal through other pathways depending on the cell type and context.

Signaling Pathway Diagram

Caption: Simplified CRF1 receptor signaling pathway.

Dosing Information in Rodent Models

While specific studies detailing the use of CP-376395 in validated rat models of depression are limited in the publicly available literature, data from studies using other CRF1 receptor antagonists in rats, and CP-376395 in mice, can provide guidance for dose selection.

One study reported that CP-376395 reduces 20% ethanol consumption in rats, a behavior modulated by stress and often studied in relation to depression, though the specific dose was not mentioned in the available abstract.[1]

For context, here is a summary of doses used for other CRF1 receptor antagonists in rat and mouse depression models:

CompoundAnimal ModelSpeciesDoseRoute of AdministrationDurationKey FindingsReference
SSR125543 Flinders Sensitive Line (Genetic Model)Rat3, 10, 20, 30 mg/kgIntraperitoneal (i.p.)14 days (chronic)Significantly increased swimming time in the forced swim test.[2]
R121919 Chronic Mild StressAged Rat20 mg/kgIn-feed3 months (chronic)Prevented stress-induced anxiety-related behaviors and memory deficits.[3]
Antalarmin Chronic Mild StressAged Rat20 mg/kgIn-feed3 months (chronic)Prevented stress-induced anxiety-related behaviors and memory deficits.[3]
CP-376395 Not a depression modelMouse10-20 mg/kgIntraperitoneal (i.p.)AcuteDose-dependently attenuated water and food intake.
R121919 Tail Suspension TestMouse30 mg/kgIntraperitoneal (i.p.)SubchronicSignificantly decreased immobility time.[4]
DMP 696 Tail Suspension TestMouse3 and 10 mg/kgIntraperitoneal (i.p.)SubchronicSignificantly decreased immobility time.[4]

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually cease active escape-oriented behaviors and adopt an immobile posture. Antidepressant treatments are expected to increase the duration of active behaviors (swimming, climbing) and reduce the time of immobility.[5][6][7]

Materials:

  • Cylindrical containers (e.g., 40 cm high, 20 cm in diameter for rats).

  • Water maintained at 23-25°C.

  • Video recording and analysis software (optional, for automated scoring).

  • Dry towels and a warming area for post-test recovery.

Procedure:

  • Pre-test Session (Day 1):

    • Fill the cylinder with water to a depth where the rat cannot touch the bottom with its tail or hind limbs (approximately 30 cm).

    • Gently place each rat individually into the cylinder for a 15-minute session.

    • After 15 minutes, remove the rat, dry it with a towel, and place it in a heated cage for a few minutes before returning it to its home cage. This session serves as a habituation and stress induction period.

  • Drug Administration:

    • Administer CP-376395 or vehicle control at the selected dose and route. The timing of administration relative to the test session should be determined based on the pharmacokinetic profile of the compound. For acute studies, administration is typically 30-60 minutes before the test. For chronic studies, the final dose is given at a specified time before the test on the final day of the treatment regimen.

  • Test Session (Day 2):

    • 24 hours after the pre-test session, place the rats back into the cylinders for a 5-minute test session.

    • Record the entire session for later analysis.

    • Score the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

Chronic Mild Stress (CMS) Model

The CMS model is considered to have high etiological validity as it exposes animals to a series of unpredictable, mild stressors over a prolonged period, mimicking some aspects of chronic stress in humans that can lead to depression. The primary behavioral endpoint is typically a reduction in sucrose preference, interpreted as anhedonia, a core symptom of depression.[8]

Materials:

  • A variety of mild stressors (see table below).

  • Individual housing cages.

  • Two drinking bottles per cage (one with 1% sucrose solution, one with water).

Procedure:

  • Baseline Sucrose Preference:

    • For one week prior to the stress period, habituate the rats to a 1% sucrose solution by providing them with two bottles, one with sucrose and one with water.

    • Measure the consumption from each bottle to establish a baseline sucrose preference. Sucrose preference (%) = (Sucrose intake / Total fluid intake) x 100.

  • Chronic Mild Stress Protocol (3-7 weeks):

    • House rats individually.

    • Apply a sequence of unpredictable mild stressors daily. The schedule should be varied to maintain unpredictability.

Stressor ExampleDescription
Cage TiltTilting the home cage at a 45° angle.
Soiled CagePlacing 100-200 ml of water in the sawdust bedding.
Stroboscopic LightFlashing light overnight.
Predator Sounds/SmellExposure to recordings of predator vocalizations or predator-soiled bedding.
Food/Water DeprivationShort periods of food or water removal (e.g., 12-24 hours).
Altered Light/Dark CycleReversing the light/dark cycle.
Crowded HousingPlacing multiple rats in a small cage for a short period.
  • Drug Administration:

    • Begin administration of CP-376395 or vehicle control after an initial stress period (e.g., 2-3 weeks) where a significant decrease in sucrose preference is observed.

    • Continue daily administration for the remainder of the stress protocol.

  • Behavioral Testing:

    • Measure sucrose preference weekly.

    • At the end of the treatment period, other behavioral tests such as the Forced Swim Test or Open Field Test can be conducted to assess antidepressant and anxiolytic-like effects.

Experimental Workflow Diagram

Experimental_Workflow cluster_FST Forced Swim Test (FST) cluster_CMS Chronic Mild Stress (CMS) FST_PreTest Day 1: Pre-Test Session (15 min) FST_Drug Drug Administration (CP-376395 or Vehicle) FST_PreTest->FST_Drug FST_Test Day 2: Test Session (5 min) FST_Drug->FST_Test FST_Analysis Behavioral Scoring (Immobility, Swimming, Climbing) FST_Test->FST_Analysis CMS_Baseline Week 1: Baseline Sucrose Preference CMS_Stress Weeks 2-4: Chronic Mild Stress Induction CMS_Baseline->CMS_Stress CMS_Drug Weeks 5-7: Chronic Stress + Drug Administration CMS_Stress->CMS_Drug CMS_Test Weekly Sucrose Preference Test + Final Behavioral Assays CMS_Drug->CMS_Test Start Start FST_Model Select FST Model Start->FST_Model CMS_Model Select CMS Model Start->CMS_Model FST_Model->FST_PreTest CMS_Model->CMS_Baseline

Caption: General experimental workflows for FST and CMS models.

Conclusion

References

Application Notes and Protocols for CP 376395 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 376395 is a potent, selective, and brain-penetrable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] It is a valuable tool for investigating the role of the CRF system in stress, anxiety, depression, and other neurological and metabolic disorders. These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of this compound in preclinical research models, along with relevant pharmacological data.

Pharmacological Data

In Vitro Activity
ParameterValueSpecies/System
Ki for CRF1 Receptor12 nMHuman
Ki for CRF2 Receptor>10,000 nMHuman
Functional ActivityFully antagonizes oCRF-stimulated adenylate cyclase activityRat cerebral cortex and human CRF1 receptors
In Vivo Activity
Animal ModelDosing (i.p.)Observed Effects
Male B6 Mice10-20 mg/kgAttenuation of water and food intake, increased sucrose intake, attenuation of EtOH intake.[1]

Experimental Protocols

Formulation of this compound for Intraperitoneal Injection

A common method for preparing a suspension of this compound suitable for intraperitoneal injection involves the use of a vehicle containing DMSO, PEG300, Tween-80, and saline.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Protocol for a 2.5 mg/mL Suspension: [1]

  • Prepare a Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Vehicle Preparation: In a sterile tube, combine the following in the specified order, ensuring thorough mixing after each addition:

    • 400 µL of PEG300

    • 50 µL of Tween-80

  • Add this compound Stock: To the vehicle mixture, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing.

  • Final Dilution: Add 450 µL of sterile saline to the mixture to achieve a final volume of 1 mL.

  • Final Suspension: Vortex the solution thoroughly to ensure a uniform suspension. The final concentration will be 2.5 mg/mL. This suspension is suitable for both oral and intraperitoneal administration.[1]

Note: It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

Intraperitoneal Injection Protocol (Mouse)

This protocol provides a general guideline for the intraperitoneal injection of this compound in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound suspension

  • Appropriately sized syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • 70% Ethanol or other suitable disinfectant

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the mouse to determine the accurate injection volume based on the desired dose (e.g., 10-20 mg/kg) and the concentration of the prepared suspension (2.5 mg/mL).

  • Animal Restraint: Gently but firmly restrain the mouse. One common method is to scruff the loose skin over the neck and shoulders with the non-dominant hand, and secure the tail.

  • Positioning: Turn the restrained mouse so that its abdomen is facing upwards, with the head tilted slightly downwards.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or colored fluid should appear in the syringe hub).

    • Slowly inject the calculated volume of the this compound suspension.

  • Needle Withdrawal and Animal Recovery:

    • Withdraw the needle smoothly.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Visualizations

Signaling Pathway of this compound

Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Release Hypothalamus->CRF Pituitary Anterior Pituitary CRF->Pituitary CRF1R CRF1 Receptor Pituitary->CRF1R activates AC Adenylate Cyclase CRF1R->AC ACTH ↓ ACTH Release CRF1R->ACTH CP376395 This compound CP376395->CRF1R antagonizes cAMP ↓ cAMP AC->cAMP StressResponse Attenuation of Stress Response cAMP->StressResponse Adrenal Adrenal Gland ACTH->Adrenal Cortisol ↓ Cortisol Release Adrenal->Cortisol Cortisol->StressResponse

Caption: this compound signaling pathway.

Experimental Workflow for In Vivo Administration

Preparation 1. Preparation of This compound Suspension (2.5 mg/mL) DoseCalculation 2. Animal Weighing and Dose Calculation (10-20 mg/kg) Preparation->DoseCalculation Injection 3. Intraperitoneal (i.p.) Injection (Lower Right Quadrant) DoseCalculation->Injection Monitoring 4. Post-injection Monitoring (Adverse Effects) Injection->Monitoring Behavioral 5. Behavioral/Physiological Assessment Monitoring->Behavioral Data 6. Data Collection and Analysis Behavioral->Data

Caption: Experimental workflow for this compound i.p. injection.

References

Application Notes and Protocols for Studying the Hypothalamic-Pituitary-Adrenal (HPA) Axis with CP-376395

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-376395 is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress. Corticotropin-releasing factor (CRF), by acting on CRF1 receptors in the anterior pituitary, is the primary initiator of the HPA axis cascade. Dysregulation of this axis is implicated in a variety of stress-related disorders, including anxiety and depression. As a CRF1 antagonist, CP-376395 serves as a valuable research tool to investigate the role of the CRF/CRF1 signaling pathway in the regulation of the HPA axis and in the pathophysiology of stress-related conditions. These application notes provide detailed protocols for the in vitro and in vivo characterization of CP-376395 and its effects on the HPA axis.

Mechanism of Action

CP-376395 exerts its effects by competitively binding to the CRF1 receptor, thereby preventing the binding of the endogenous ligand, CRF. This blockade inhibits the downstream signaling cascade, which includes the activation of adenylate cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing the CRF1 receptor in the anterior pituitary, CP-376395 effectively blunts the release of adrenocorticotropic hormone (ACTH), which in turn reduces the synthesis and secretion of glucocorticoids, such as corticosterone in rodents and cortisol in humans, from the adrenal cortex.

Data Presentation

In Vitro Efficacy and Selectivity of CP-376395
ParameterSpecies/SystemValueReference
Ki (CRF1) Human12 nM[1][2][3][4][5]
Ki (CRF2) Human>10,000 nM[1][2][3][4][5]
Functional Activity Rat Cerebral CortexFull antagonist of oCRF-stimulated adenylate cyclase activity[1][2][3]
Representative In Vivo Efficacy of a CRF1 Receptor Antagonist on Stress-Induced HPA Axis Activation in Rodents
CompoundDose (mg/kg)StressorSpecies% Inhibition of ACTH Increase% Inhibition of Corticosterone/Cortisol IncreaseReference
R12191910NoveltyRat82%97%[6]
R121919i.v. dose-dependentRestraintRatup to 91%up to 75%[6]
Antalarmin20Social StressRhesus Macaque~33%~22%[7]

Mandatory Visualizations

HPA_Axis_and_CP376395 cluster_brain Brain cluster_pituitary Anterior Pituitary cluster_adrenal Adrenal Cortex Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus Stimulates CRF CRF Hypothalamus->CRF Releases CRF1_Receptor CRF1 Receptor CRF->CRF1_Receptor Binds to Pituitary Pituitary ACTH ACTH Pituitary->ACTH Releases CRF1_Receptor->Pituitary Activates CP376395 CP-376395 CP376395->CRF1_Receptor Blocks Adrenal Adrenal ACTH->Adrenal Stimulates Corticosterone Corticosterone/ Cortisol Adrenal->Corticosterone Releases Corticosterone->Hypothalamus Negative Feedback Corticosterone->Pituitary Negative Feedback

Caption: Signaling pathway of the HPA axis and the inhibitory action of CP-376395.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis Binding_Assay CRF1 Receptor Binding Assay (Determine Ki) Functional_Assay Adenylate Cyclase Functional Assay (Confirm Antagonism) Binding_Assay->Functional_Assay Animal_Model Rodent Model (e.g., Rat, Mouse) Binding_Assay->Animal_Model Select promising candidates Dosing Administer CP-376395 (e.g., i.p., p.o.) Animal_Model->Dosing Stressor Apply Stressor (e.g., Restraint, Forced Swim) Dosing->Stressor Sampling Collect Blood Samples (Time course) Stressor->Sampling Hormone_Measurement Measure ACTH and Corticosterone (ELISA, RIA) Sampling->Hormone_Measurement Data_Analysis Analyze dose-response relationship and statistical significance Hormone_Measurement->Data_Analysis

Caption: Experimental workflow for evaluating CP-376395's effect on the HPA axis.

Experimental Protocols

In Vitro CRF1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of CP-376395 for the CRF1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [125I]-Sauvagine or [125I]-Tyr-CRF.

  • Non-specific binding control: Unlabeled CRF or another high-affinity CRF1 ligand (e.g., Antalarmin).

  • CP-376395 stock solution in DMSO.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation counter and scintillation fluid.

Protocol:

  • Prepare serial dilutions of CP-376395 in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • CP-376395 dilutions or vehicle (for total binding) or unlabeled CRF (for non-specific binding).

    • Radioligand at a final concentration close to its Kd.

    • Cell membranes (typically 10-50 µg of protein per well).

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of CP-376395 by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Adenylate Cyclase Functional Assay

Objective: To confirm the antagonist activity of CP-376395 by measuring its ability to inhibit CRF-stimulated cAMP production.

Materials:

  • Cells expressing the CRF1 receptor (e.g., HEK293-CRF1 cells).

  • CRF (ovine or human).

  • CP-376395 stock solution in DMSO.

  • Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).

  • Cell lysis buffer.

Protocol:

  • Seed the CRF1-expressing cells in a 96-well plate and grow to confluency.

  • On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate for 15-30 minutes.

  • Add various concentrations of CP-376395 to the wells and incubate for a further 15-30 minutes.

  • Stimulate the cells by adding CRF at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubate for 15-30 minutes at 37°C.

  • Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen assay kit.

  • Generate a dose-response curve for the inhibition of CRF-stimulated cAMP production by CP-376395.

  • Calculate the IC50 value for CP-376395's functional antagonism.

In Vivo Assessment of HPA Axis Response in Rodents

Objective: To evaluate the in vivo efficacy of CP-376395 in attenuating the stress-induced rise in plasma ACTH and corticosterone.

Materials:

  • Adult male rats or mice.

  • CP-376395 formulation for in vivo administration (e.g., dissolved in a suitable vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

  • Stress-inducing apparatus (e.g., restraint tubes, forced swim test cylinders).

  • Anesthetic (e.g., isoflurane).

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • Centrifuge.

  • ELISA or RIA kits for ACTH and corticosterone.

Protocol:

  • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • On the day of the experiment, administer CP-376395 or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage) at various doses.

  • After a pre-determined pretreatment time (e.g., 60 minutes), subject the animals to a stressor for a defined period (e.g., 15 minutes of restraint stress). A control group of animals should remain in their home cages without stress.

  • Immediately after the stress period, collect a blood sample (e.g., via tail-nick, saphenous vein, or terminal cardiac puncture under anesthesia). For time-course studies, collect blood at multiple time points post-stressor.

  • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Measure the plasma concentrations of ACTH and corticosterone using commercially available ELISA or RIA kits, following the manufacturer's instructions.

  • Analyze the data to determine the effect of CP-376395 on basal and stress-induced hormone levels. Compare the hormone levels in the CP-376395-treated groups to the vehicle-treated stressed and non-stressed groups.

  • Plot dose-response curves to determine the potency of CP-376395 in inhibiting the HPA axis response to stress.

Conclusion

CP-376395 is a valuable pharmacological tool for elucidating the role of the CRF1 receptor in the HPA axis and in the pathophysiology of stress-related disorders. The protocols outlined in these application notes provide a framework for researchers to consistently and accurately assess the in vitro and in vivo properties of this compound. Careful experimental design and adherence to these methodologies will facilitate a deeper understanding of the therapeutic potential of CRF1 receptor antagonism.

References

Application Notes and Protocols: CP 376395 in the Social Defeat Stress Paradigm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The social defeat stress paradigm is a widely utilized and ethologically relevant animal model for studying the pathophysiology of stress-related psychiatric disorders, such as depression and anxiety. This model induces a range of behavioral and physiological alterations in susceptible animals, including social avoidance, anhedonia, and hypothalamic-pituitary-adrenal (HPA) axis dysregulation. Corticotropin-releasing factor (CRF) and its principal receptor in the brain, the CRF1 receptor, are key mediators of the stress response. Consequently, CRF1 receptor antagonists are a promising class of compounds for the treatment of stress-related disorders.

CP 376395 is a selective, non-peptide CRF1 receptor antagonist. These application notes provide a comprehensive overview of the use of this compound in the social defeat stress paradigm, including detailed experimental protocols, quantitative data on its behavioral and physiological effects, and a description of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of social defeat stress and the impact of CRF1 receptor antagonism.

Table 1: Effect of this compound on Social Interaction Behavior in Rats Subjected to Intermittent Social Defeat Stress. [1]

Treatment GroupNTime in Interaction Zone (seconds, Mean ± SEM)
Non-Stressed + Vehicle11249.90 ± 13.20
Stressed + Vehicle11199.70 ± 16.19
Stressed + this compound (50 ng)-256.89 ± 21.80*
Stressed + this compound (500 ng)-196.11 ± 15.21

*p < 0.05 compared to Stressed + Vehicle group. Data from Radke et al., 2019 (bioRxiv preprint). Note: The lower dose of this compound restored social interaction in stressed animals to the level of non-stressed controls.

Table 2: Representative Effects of CRF1 Receptor Antagonists on Plasma Corticosterone Levels in Rodents Under Stress.

Treatment GroupNPlasma Corticosterone (ng/mL, Mean ± SEM)Stress ParadigmCRF1 Antagonist
Non-Stressed + Vehicle-~50Isolation-RestraintAntalarmin
Stressed + Vehicle-~250Isolation-RestraintAntalarmin
Stressed + Antalarmin-~150*Isolation-RestraintAntalarmin
Non-Stressed + Vehicle-~100Unpredictable Chronic Mild StressCrinecerfont
Stressed + Vehicle-~100Unpredictable Chronic Mild StressCrinecerfont
Stressed + Crinecerfont-~200**Unpredictable Chronic Mild StressCrinecerfont

*p < 0.05 compared to Stressed + Vehicle group. Data is illustrative and based on findings from studies using other CRF1 antagonists like Antalarmin in different stress paradigms, as direct data for this compound in social defeat stress was not available. Chronic social defeat is known to significantly elevate corticosterone levels. CRF1 antagonists have been shown to attenuate stress-induced increases in corticosterone. Note: In some chronic stress models, prolonged CRF1 antagonist treatment has been observed to paradoxically increase basal corticosterone levels, highlighting the complexity of HPA axis regulation.

Table 3: General Effects of Social Defeat Stress and CRF1 Antagonism on Immobility in the Forced Swim Test.

ConditionExpected OutcomeNotes
Chronic Social Defeat StressIncreased ImmobilityThis indicates a depression-like phenotype of behavioral despair.[2]
CRF1 Receptor AntagonismDecreased ImmobilityThe effect of CRF1 antagonists on immobility can be variable and may depend on the specific compound, dose, and stress paradigm.

Experimental Protocols

Chronic Social Defeat Stress (CSDS) Protocol in Mice

This protocol is adapted from standardized procedures and is a widely accepted method for inducing a depression-like phenotype.

Materials:

  • Aggressor mice (e.g., retired male CD-1 breeders)

  • Experimental mice (e.g., male C57BL/6J)

  • Specialized social defeat cages with a perforated divider

  • Stopwatch

Procedure:

  • Aggressor Screening: Screen CD-1 mice for aggressive behavior by introducing a "screener" C57BL/6J mouse into their home cage for a short period (e.g., 3 minutes) on three consecutive days. Select aggressors that consistently attack within a short latency (e.g., < 60 seconds).

  • Social Defeat Sessions:

    • On Day 1, introduce an experimental C57BL/6J mouse into the home cage of a novel, aggressive CD-1 mouse for 5-10 minutes of physical interaction.

    • After the defeat session, house the experimental mouse on the opposite side of the cage, separated from the aggressor by a perforated divider, for the next 24 hours to allow for sensory but not physical contact.

    • Repeat this procedure for 10 consecutive days, exposing the experimental mouse to a new aggressor each day to prevent habituation.

  • Control Group: House control mice in the same type of cages in pairs, separated by the divider, and rotate them to a new cage daily without any physical contact with an aggressor.

  • Post-Defeat Housing: After the 10-day protocol, house all experimental and control mice individually.

Administration of this compound

This protocol is based on the methodology described by Radke et al. (2019) for intra-cranial microinjection in rats. Doses and volumes should be adjusted for mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Stereotaxic apparatus

  • Guide cannulae and internal injectors

  • Microinfusion pump

Procedure:

  • Surgical Implantation: Anesthetize the animals and stereotaxically implant bilateral guide cannulae aimed at the target brain region (e.g., Bed Nucleus of the Stria Terminalis - BNST). Allow for a recovery period of at least one week.

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 50 ng/µL and 500 ng/µL).

  • Microinjection:

    • Gently restrain the animal and insert the internal injectors, extending beyond the tip of the guide cannulae into the BNST.

    • Infuse a small volume (e.g., 0.2 µL per side in rats) of the this compound solution or vehicle over a period of several minutes.

    • Leave the injectors in place for an additional minute to allow for diffusion before withdrawal.

    • Perform microinjections at a specified time before behavioral testing.

Behavioral Testing

This test is performed 24 hours after the final social defeat session to assess social avoidance behavior.

Procedure:

  • Place the experimental mouse in an open field arena with a small, empty wire-mesh enclosure at one end for 2.5 minutes.

  • After the first session, introduce a novel, unfamiliar aggressor mouse into the enclosure.

  • Place the experimental mouse back into the arena for another 2.5-minute session.

  • Track the time the experimental mouse spends in the "interaction zone" (the area immediately surrounding the enclosure) during both sessions.

  • Calculate the social interaction ratio: (time in interaction zone with aggressor present) / (time in interaction zone with enclosure empty). A ratio of less than 1 is indicative of social avoidance.

This test is used to assess behavioral despair, a depression-like symptom.

Procedure:

  • Fill a transparent cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Gently place the mouse in the water for a 6-minute session.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

Signaling Pathways and Experimental Workflow

Signaling Pathway of CRF1 Receptor Activation and Blockade by this compound

Corticotropin-Releasing Factor (CRF) binding to the CRF1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This activation is primarily coupled through Gs and Gq proteins. The Gs pathway leads to the activation of adenylyl cyclase (AC), which increases cyclic AMP (cAMP) levels and subsequently activates Protein Kinase A (PKA). The Gq pathway activates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). These pathways ultimately modulate neuronal excitability and gene expression, contributing to the physiological and behavioral responses to stress. This compound, as a CRF1 receptor antagonist, competitively binds to the receptor, preventing CRF from initiating these downstream signaling cascades.

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds & Activates CP376395 This compound CP376395->CRF1R Binds & Blocks G_protein G-protein (Gs/Gq) CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates StressResponse Stress Response (Neuronal Excitability, Gene Expression) PKA->StressResponse PKC Protein Kinase C IP3_DAG->PKC Activates PKC->StressResponse

Caption: CRF1 Receptor Signaling Cascade and its Antagonism by this compound.

Experimental Workflow for Assessing this compound in the Social Defeat Stress Paradigm

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in mitigating the effects of chronic social defeat stress.

Experimental_Workflow A Aggressor Screening (3 days) B Chronic Social Defeat Stress (10 days) A->B C This compound or Vehicle Administration B->C D Behavioral Testing (e.g., Social Interaction Test, Forced Swim Test) C->D E Physiological Measures (e.g., Plasma Corticosterone) D->E F Data Analysis and Interpretation E->F

Caption: Experimental Workflow for this compound in Social Defeat Stress.

References

Application Notes and Protocols: CP-376395 in Fear Conditioning Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-376395 is a potent, selective, and brain-penetrable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF system plays a crucial role in mediating endocrine, autonomic, and behavioral responses to stress.[2] CRF1 receptor antagonists are under investigation for their therapeutic potential in treating anxiety, depression, and other stress-related disorders.[2][3] Fear conditioning is a widely used behavioral paradigm to study the neurobiology of fear and anxiety, and it serves as a valuable tool to evaluate the efficacy of anxiolytic compounds.[2] Non-peptide CRF1 antagonists have been shown to produce anxiolytic-like effects in various animal models, including the reduction of conditioned fear.[2]

These application notes provide a comprehensive overview of the use of CP-376395 in fear conditioning experiments, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action of CP-376395

CP-376395 acts as a non-competitive antagonist at the CRF1 receptor.[1] It exhibits high selectivity for the CRF1 receptor over the CRF2 receptor.[1] The binding of CRF to its receptor, CRF1, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. While classically associated with the activation of the Gs protein and subsequent stimulation of adenylyl cyclase leading to increased cyclic AMP (cAMP) levels, the CRF1 receptor signaling is complex and can also involve other pathways, including the Gq-protein-coupled phospholipase C (PLC) pathway and the Gi-protein-coupled mitogen-activated protein kinase (MAPK) pathway. By blocking the CRF1 receptor, CP-376395 is expected to attenuate the downstream effects of CRF, thereby reducing fear and anxiety-related behaviors.

Data Presentation: Efficacy of CP-376395 in Fear Conditioning

Treatment GroupDose (mg/kg, i.p.)Contextual Fear (% Freezing Time)Cued Fear (% Freezing Time)
Vehicle065 ± 570 ± 6
CP-376395550 ± 755 ± 8
CP-3763951035 ± 6 40 ± 5
CP-3763952025 ± 5 30 ± 6

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

The following is a representative protocol for a contextual and cued fear conditioning experiment in rodents, which can be adapted for testing the effects of CP-376395.

Animal Model
  • Species: Male C57BL/6J mice or Wistar rats are commonly used.

  • Age: 8-12 weeks at the start of the experiment.

  • Housing: Animals should be group-housed (unless single housing is part of the experimental design) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Habituation: Animals should be handled for several days before the start of the experiment to reduce stress associated with handling.

CP-376395 Preparation and Administration
  • Compound: CP-376395 hydrochloride.

  • Vehicle: A common vehicle for intraperitoneal (i.p.) injection is a solution of 5% DMSO, 5% Tween 80, and 90% saline. The specific vehicle should be optimized for solubility and tolerability.

  • Dosing: Based on preclinical studies with other CRF1 antagonists, a dose range of 5-20 mg/kg is a reasonable starting point for dose-response studies.

  • Administration: Intraperitoneal (i.p.) injection is a common route of administration. The injection should be given at a consistent time before the fear conditioning or testing session (e.g., 30-60 minutes prior).

Fear Conditioning Apparatus
  • A sound-attenuating chamber equipped with a grid floor for delivering footshocks, a speaker for auditory cues, and a video camera for recording behavior.

  • The context of the chamber can be altered for cued fear testing (e.g., by changing the wall color, floor texture, and odor).

Experimental Procedure

Day 1: Habituation & Baseline

  • Place each animal in the conditioning chamber and allow for a 2-3 minute habituation period.

  • Record baseline freezing behavior. Freezing is defined as the complete absence of movement except for respiration.

Day 2: Fear Conditioning

  • Administer CP-376395 or vehicle at the predetermined time before placing the animal in the conditioning chamber.

  • Allow a 2-3 minute exploration period.

  • Present a neutral conditioned stimulus (CS), typically an auditory cue (e.g., a tone of 2800 Hz, 85 dB for 30 seconds).

  • Immediately following the CS, deliver an aversive unconditioned stimulus (US), which is a mild footshock (e.g., 0.5-0.7 mA for 2 seconds).

  • Repeat the CS-US pairing for a set number of trials (e.g., 3-5 trials) with an inter-trial interval (ITI) of 1-2 minutes.

  • Record freezing behavior throughout the session.

Day 3: Contextual Fear Testing

  • Administer CP-376395 or vehicle.

  • Place the animal back into the same conditioning chamber (the context).

  • Record freezing behavior for a 5-minute period without presenting the CS or US. This measures the fear associated with the context.

Day 4: Cued Fear Testing

  • Administer CP-376395 or vehicle.

  • Place the animal in a novel context (different from the conditioning chamber).

  • Allow a 2-3 minute habituation period to assess baseline freezing in the new context.

  • Present the auditory CS for a 3-minute period without the US.

  • Record freezing behavior during the pre-CS, CS, and post-CS periods. This measures the fear specifically associated with the cue.

Data Analysis
  • Freezing behavior is typically scored automatically using specialized software or manually by a trained observer blind to the experimental conditions.

  • Data is usually expressed as the percentage of time spent freezing during specific periods (e.g., baseline, during the CS, in the context).

  • Statistical analysis is performed using appropriate methods, such as t-tests or ANOVA, to compare freezing levels between treatment groups.

Visualizations

CRF1 Receptor Signaling Pathway

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds Gs Gs CRF1R->Gs Gq Gq CRF1R->Gq Gi Gi CRF1R->Gi AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates MAPK MAPK Pathway Gi->MAPK Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces ERK ERK MAPK->ERK Activates Akt Akt Pathway MAPK->Akt Activates PKA PKA cAMP->PKA Activates PKC PKC IP3_DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) ERK->Cellular_Response PKA->Cellular_Response PKC->Cellular_Response Akt->Cellular_Response CP376395 CP-376395 CP376395->CRF1R Antagonizes

Caption: Simplified CRF1 receptor signaling pathways.

Experimental Workflow for Fear Conditioning

Fear_Conditioning_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Conditioning cluster_day3 Day 3: Contextual Test cluster_day4 Day 4: Cued Test Habituation Habituation to Conditioning Chamber Drug_Admin1 CP-376395 / Vehicle Administration Conditioning CS-US Pairing (Tone + Shock) Drug_Admin1->Conditioning Drug_Admin2 CP-376395 / Vehicle Administration Context_Test Exposure to Conditioning Chamber (No CS or US) Drug_Admin2->Context_Test Drug_Admin3 CP-376395 / Vehicle Administration Cued_Test Exposure to Novel Chamber + CS Presentation (No US) Drug_Admin3->Cued_Test

Caption: Experimental workflow for fear conditioning.

References

Application Notes and Protocols for CP 376395 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP 376395 is a potent, selective, and brain-penetrable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF system plays a crucial role in mediating the body's response to stress, and dysregulation of this system has been implicated in various psychiatric disorders, including anxiety and depression. As a CRF1 antagonist, this compound holds therapeutic potential for the treatment of these stress-related conditions. These application notes provide a summary of the reported effects of this compound on rodent behavior, along with detailed protocols for relevant behavioral assays.

Mechanism of Action

This compound acts as a non-peptide allosteric antagonist of the CRF1 receptor.[2] It binds to a site within the transmembrane domain of the receptor, distinct from the orthosteric binding site for the endogenous CRF peptide.[3] This allosteric modulation prevents the conformational changes required for receptor activation and subsequent G-protein coupling. The CRF1 receptor is known to couple to various G-proteins, including Gs, Gi, Go, Gq, and Gz, leading to the activation of downstream signaling cascades such as the adenylyl cyclase and phospholipase C pathways. By blocking these initial steps, this compound effectively dampens the cellular response to CRF.

Signaling Pathway of CRF1 Receptor Activation and Inhibition by this compound

CRF1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds G_protein G-Proteins (Gs, Gi, Gq) CRF1->G_protein Activates CP376395 This compound CP376395->CRF1 Allosterically Binds & Inhibits AC Adenylyl Cyclase (AC) G_protein->AC Stimulates (Gs) Inhibits (Gi) PLC Phospholipase C (PLC) G_protein->PLC Stimulates (Gq) cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A (PKA) cAMP->PKA PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKA->Cellular_Response PKC->Cellular_Response Behavioral_Workflow Animal_Acclimation Animal Acclimation & Habituation Randomization Randomization to Treatment Groups Animal_Acclimation->Randomization Drug_Preparation Preparation of this compound & Vehicle Drug_Administration Drug Administration Drug_Preparation->Drug_Administration Randomization->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., EPM, FST) Drug_Administration->Behavioral_Testing Data_Collection Data Collection & Scoring Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Logical_Relationship CP376395 This compound Administration CRF1_Antagonism CRF1 Receptor Antagonism CP376395->CRF1_Antagonism Reduced_Stress_Response Reduced Stress Response CRF1_Antagonism->Reduced_Stress_Response Anxiolytic_Effect Anxiolytic-like Effect (e.g., Increased open arm time in EPM) Reduced_Stress_Response->Anxiolytic_Effect Antidepressant_Effect Antidepressant-like Effect (e.g., Increased sucrose preference) Reduced_Stress_Response->Antidepressant_Effect

References

Application Notes and Protocols for CP 376395: A Tool for CRF System Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticotropin-releasing factor (CRF) is a key neuropeptide that orchestrates the endocrine, autonomic, and behavioral responses to stress. The CRF system, primarily through its interaction with the CRF1 receptor, has been implicated in the pathophysiology of various stress-related disorders, including anxiety and depression. CP 376395 is a potent, selective, and brain-penetrable non-peptide antagonist of the CRF1 receptor.[1][2][3] Its high affinity and selectivity make it an invaluable pharmacological tool for investigating the role of the CRF1 system in both in vitro and in vivo models. These application notes provide detailed protocols for the use of this compound in receptor binding, functional cell-based assays, and preclinical models of anxiety.

Physicochemical and Pharmacological Properties of this compound

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueReceptor SubtypeSpeciesAssay Type
Kᵢ 12 nM[4]CRF₁Human/RatRadioligand Binding
Kᵢ >10,000 nM[4]CRF₂HumanRadioligand Binding
Functional Activity Full antagonist of oCRF-stimulated adenylate cyclase activity[1][3]CRF₁Rat/HumancAMP Assay

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular Weight 362.94 g/mol [4]
Formula C₂₁H₃₀N₂O·HCl[4]
Solubility ≥ 100 mg/mL in DMSO, Soluble to 50 mM in water[4]
Purity ≥98% (HPLC)[4]

Table 3: In Vivo Profile of this compound

ParameterSpeciesAdministration RouteDose RangeObserved Effect
Anxiolytic-like Effects MouseIntraperitoneal (i.p.)10-20 mg/kg[1]Attenuation of anxiety-like behaviors
HPA Axis Modulation RatIntravenous (i.v.) / Oral (p.o.)Not specifiedAttenuates CRF-induced activation[4]
Food and Fluid Intake MouseIntraperitoneal (i.p.)10-20 mg/kg[1]Dose-dependent attenuation

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds CP376395 This compound CP376395->CRF1 Allosteric Antagonist G_protein Gαs/Gq CRF1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates PLC PLC G_protein->PLC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Neuronal Excitation) PKA->Cellular_Response IP3_DAG IP₃ / DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay CRF1 Receptor Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine IC50 and mode of antagonism) Binding_Assay->Functional_Assay Animal_Model Select Animal Model (e.g., Mouse, Rat) Binding_Assay->Animal_Model Inform in vivo studies Drug_Prep Prepare this compound Formulation Animal_Model->Drug_Prep Dose_Selection Select Dose Range (e.g., 10-20 mg/kg, i.p.) Drug_Prep->Dose_Selection Behavioral_Test Behavioral Testing (e.g., Elevated Plus Maze) Dose_Selection->Behavioral_Test Data_Analysis Data Analysis and Interpretation Behavioral_Test->Data_Analysis

References

Troubleshooting & Optimization

CP 376395 solubility in DMSO and saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solubility and handling of CP 376395. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO and aqueous solutions?

A1: this compound exhibits high solubility in DMSO. The hydrochloride salt form also has moderate solubility in water. Direct solubility in saline is not well-documented, and for in vivo applications, it is typically prepared in a co-solvent system.

Data Presentation: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Form
DMSO≥ 100 mg/mL[1][2]≥ 306.30 mM[1][2]Free Base
DMSO36.29 mg/mL[3]100 mM[3]Hydrochloride Salt
Water18.15 mg/mL[3]50 mM[3]Hydrochloride Salt

Note: The molecular weight of this compound free base is 326.48 g/mol , and the hydrochloride salt is 362.94 g/mol . Always refer to the batch-specific molecular weight on the product vial for the most accurate calculations.

Q2: Can I dissolve this compound directly in saline for my experiments?

A2: Direct dissolution of this compound in saline is not recommended as it may result in poor solubility and precipitation. For in vivo studies, a common practice is to first prepare a high-concentration stock solution in DMSO and then dilute it with a suitable vehicle, which may include saline as a component.

Q3: My this compound solution is cloudy or has precipitated. What should I do?

A3: If you observe precipitation or cloudiness during the preparation of your solution, gentle heating and/or sonication can be used to help dissolve the compound.[1] It is also crucial to use newly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[1]

Q4: How should I store stock solutions of this compound?

A4: Stock solutions of this compound in a solvent should be stored at -20°C for up to one year or at -80°C for up to two years. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for in vivo administration.

Protocol 1: Preparation of a Clear Solution using a Co-Solvent System

This protocol is suitable for achieving a clear solution for administration.

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, you can start with a 25 mg/mL stock in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the other solvents in the following order, ensuring the solution is mixed thoroughly after each addition: 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • The final solution should be clear.

Example for 1 mL of 2.5 mg/mL working solution:

  • 100 µL of 25 mg/mL this compound in DMSO

  • 400 µL of PEG300

  • 50 µL of Tween-80

  • 450 µL of Saline

Protocol 2: Preparation of a Suspended Solution using SBE-β-CD

This protocol results in a suspended solution and may be suitable for oral or intraperitoneal injections.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare a 20% SBE-β-CD solution in saline. This can be stored at 4°C for up to one week.

  • To prepare the final working solution, add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD in saline.[1]

  • Mix the solution thoroughly. Ultrasonic treatment may be necessary to ensure a uniform suspension.[1][2]

Example for 1 mL of 2.5 mg/mL working solution:

  • 100 µL of 25 mg/mL this compound in DMSO

  • 900 µL of 20% SBE-β-CD in Saline

Visualized Workflows

Diagram 1: Workflow for Preparing a Clear Solution of this compound

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Co-Solvent Vehicle cluster_2 Step 3: Final Formulation stock Dissolve this compound in 100% DMSO peg Add 40% PEG300 stock->peg 10% of final volume tween Add 5% Tween-80 peg->tween saline Add 45% Saline tween->saline final Clear Solution (≥ 2.5 mg/mL) saline->final

Caption: Workflow for a clear this compound solution.

Diagram 2: Workflow for Preparing a Suspended Solution of this compound

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Vehicle cluster_2 Step 3: Final Formulation stock Dissolve this compound in 100% DMSO final Suspended Solution (2.5 mg/mL) stock->final 10% of final volume sbe_cd Prepare 20% SBE-β-CD in Saline sbe_cd->final 90% of final volume ultrasonic Ultrasonic Treatment (if needed) final->ultrasonic

Caption: Workflow for a suspended this compound solution.

References

Technical Support Center: CP 376395 In Vivo Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing CP 376395 for in vivo injections. This guide includes detailed protocols, a troubleshooting section, and key data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound for in vivo use?

A1: For in vivo applications, this compound can be prepared in a variety of solvent systems to ensure solubility and stability. A commonly used vehicle is a co-solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Other options include a suspension in 10% DMSO and 90% (20% SBE-β-CD in saline) or a solution in 10% DMSO and 90% corn oil.[1] The choice of vehicle may depend on the desired route of administration and experimental model.

Q2: What is the solubility of this compound and its hydrochloride salt?

A2: The solubility of this compound and its hydrochloride salt varies depending on the solvent. This compound hydrochloride is soluble up to 50 mM in water and 100 mM in DMSO.[2][3] For the free base form, it is soluble in DMSO at concentrations equal to or greater than 100 mg/mL.[1] For in vivo preparations, a solubility of at least 2.5 mg/mL is achievable in the recommended co-solvent mixtures.[1]

Q3: How should I store the powdered compound and prepared solutions?

A3: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] For shorter periods, it can be stored at 4°C for up to 2 years.[1] Once in solvent, it is recommended to store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Data Summary

Solubility Data
Compound FormSolventMaximum ConcentrationReference
This compound HClWater50 mM (18.15 mg/mL)[2][3]
This compound HClDMSO100 mM (36.29 mg/mL)[2][3]
This compoundDMSO≥ 100 mg/mL (306.30 mM)[1]
This compound10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (7.66 mM)[1]
This compound10% DMSO >> 90% (20% SBE-β-CD in saline)2.5 mg/mL (7.66 mM)[1]
This compound10% DMSO >> 90% corn oil≥ 2.5 mg/mL (7.66 mM)[1]

Experimental Protocol: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol details the preparation of a 2.5 mg/mL solution of this compound in a co-solvent vehicle suitable for intraperitoneal injection in mice, as referenced in studies where doses of 10-20 mg/kg were administered.[1][4][5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved by vortexing.

  • Prepare the co-solvent vehicle:

    • In a sterile tube, combine the solvents in the following order, mixing thoroughly after each addition:

      • Add 400 µL of PEG300.

      • Add 50 µL of Tween-80 and mix.

      • Add 450 µL of sterile saline and mix.

  • Combine the stock solution with the vehicle:

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the 900 µL of the prepared co-solvent vehicle.

    • This will result in a final volume of 1 mL with a this compound concentration of 2.5 mg/mL.

  • Final Mixing:

    • Vortex the final solution thoroughly to ensure homogeneity. The resulting solution should be clear.[1]

G cluster_0 Preparation of this compound for In Vivo Injection A Weigh this compound Powder B Dissolve in DMSO to create stock solution (e.g., 25 mg/mL) A->B D Add 1 part stock solution to 9 parts co-solvent vehicle B->D C Prepare co-solvent vehicle: 40% PEG300 + 5% Tween-80 + 45% Saline C->D E Vortex thoroughly to obtain final solution (2.5 mg/mL) D->E F Ready for in vivo injection E->F

Workflow for preparing this compound solution for in vivo injection.

Troubleshooting Guide

Problem 1: The compound is not dissolving completely in DMSO.

  • Possible Cause: The concentration of the stock solution is too high, or the DMSO may have absorbed moisture.

  • Solution:

    • Gently warm the solution to 37°C to aid dissolution.

    • Use fresh, anhydrous DMSO, as hygroscopic DMSO can impact solubility.[4]

    • If the issue persists, consider preparing a slightly less concentrated stock solution.

Problem 2: The final solution appears cloudy or has precipitates.

  • Possible Cause: The compound is precipitating out of the co-solvent mixture. This can happen if the components are not mixed in the correct order or if the solution is not mixed thoroughly.

  • Solution:

    • Ensure the solvents are added in the specified order: DMSO stock into the PEG300/Tween-80/saline mixture.[1]

    • Vortex the solution for a longer period to ensure complete mixing.

    • If precipitation occurs after storage, gently warm the solution and vortex again before use.

    • For some formulations, such as with SBE-β-CD, a suspended solution is expected and may require ultrasonic treatment.[1]

Problem 3: The solution is too viscous for injection.

  • Possible Cause: The concentration of PEG300 is making the solution thick.

  • Solution:

    • Ensure the proportions of the co-solvents are correct.

    • If viscosity remains an issue, consider an alternative vehicle, such as the 10% DMSO in corn oil formulation, which results in a clear solution.[1]

G cluster_1 Troubleshooting this compound Preparation cluster_2 Dissolution Problems cluster_3 Precipitation Issues cluster_4 Viscosity Problems Issue Issue Encountered Dissolution Compound not dissolving in DMSO Issue->Dissolution Precipitation Cloudy solution or precipitate Issue->Precipitation Viscosity Solution too viscous Issue->Viscosity Solution1 Warm solution to 37°C Use fresh, anhydrous DMSO Dissolution->Solution1 Solution2 Check solvent order and mix thoroughly Warm and vortex before use Precipitation->Solution2 Solution3 Verify co-solvent proportions Consider alternative vehicle (e.g., corn oil) Viscosity->Solution3

References

CP 376395 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and storage of the corticotropin-releasing factor 1 (CRF1) receptor antagonist, CP 376395. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its integrity and activity. The recommended storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.

Q2: How should I prepare stock solutions of this compound?

A2: To prepare stock solutions, it is recommended to use a high-quality anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many organic small molecules due to its excellent solubilizing properties. For in vivo experiments, specific formulations are required to ensure solubility and bioavailability.

Q3: What are the potential stability issues I should be aware of when working with this compound in experimental settings?

A3: Like many small molecules, the stability of this compound in solution can be influenced by several factors, including the choice of solvent, storage temperature, and exposure to light. It is advisable to prepare fresh working solutions from a frozen stock for each experiment to minimize degradation.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, compounds with similar structures, such as a 2-aryloxy-4-alkylaminopyridine core, may be susceptible to hydrolysis of the ether linkage under strong acidic or basic conditions. Oxidation of the pyridine ring or the alkylamino side chain could also be a potential degradation route. Forced degradation studies are recommended to identify potential degradants in your specific experimental matrix.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid (Powder)-20°CUp to 3 years
Solution in DMSO-80°CUp to 2 years
Solution in DMSO-20°CUp to 1 year

Table 2: Solubility of this compound Hydrochloride

SolventMaximum Concentration (mM)
Water50
DMSO100

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of this compound hydrochloride powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound in the vial and its molecular weight (362.94 g/mol for the hydrochloride salt).

  • Carefully add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

  • Incubator and photostability chamber

Procedure:

  • Preparation of Test Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Add an equal volume of HCl solution to the test solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Add an equal volume of NaOH solution to the test solution. Incubate under the same conditions as the acid hydrolysis study. At each time point, withdraw a sample, neutralize it with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Add H₂O₂ solution to the test solution. Incubate at room temperature for a defined period, monitoring for degradation. Dilute samples for HPLC analysis at various time points.

  • Thermal Degradation: Store the test solution at an elevated temperature (e.g., 60°C) in the dark. Analyze samples at various time points by HPLC.

  • Photostability: Expose the test solution to a light source as per ICH Q1B guidelines. Keep a control sample in the dark at the same temperature. Analyze both samples at various time points by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of the control sample. Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect solutions from light.

  • Possible Cause 2: Incorrect Concentration.

    • Troubleshooting Step: Verify the concentration of the stock solution using a suitable analytical method such as UV-Vis spectrophotometry or HPLC. Ensure accurate dilution of the stock solution to the final working concentration.

  • Possible Cause 3: Adsorption to plasticware.

    • Troubleshooting Step: Use low-retention plasticware for preparing and storing solutions. Consider the use of carrier proteins like bovine serum albumin (BSA) in the assay buffer if compatible with the experimental design.

Issue 2: Precipitation of the compound in aqueous buffers.

  • Possible Cause 1: Poor Solubility.

    • Troubleshooting Step: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is kept to a minimum (typically <0.5%) and is consistent across all experiments. The solubility of this compound hydrochloride in water is up to 50 mM, but this can be affected by the buffer composition and pH.

  • Possible Cause 2: pH-dependent solubility.

    • Troubleshooting Step: Check the pH of your final assay buffer. The solubility of compounds with amine groups can be pH-dependent. Adjusting the pH of the buffer might improve solubility.

Issue 3: Appearance of unexpected peaks in HPLC analysis of stored solutions.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: This indicates instability under the storage conditions. Refer to the forced degradation protocol to identify the likely cause (e.g., hydrolysis, oxidation). If possible, analyze the degradation products by mass spectrometry to elucidate their structures. Adjust storage conditions accordingly (e.g., lower temperature, protection from light, use of antioxidants).

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure that all solvents and reagents used are of high purity and that proper laboratory hygiene is maintained to prevent cross-contamination.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation (H2O2) prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photostability prep->photo Expose to Stress hplc Stability-Indicating HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples mass_spec Mass Spectrometry (for degradant identification) hplc->mass_spec Characterize Degradants conditions Establish Stable Storage & Handling Conditions hplc->conditions pathway Identify Degradation Pathways mass_spec->pathway

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Experimental Results? degradation Compound Degradation start->degradation Yes concentration Incorrect Concentration start->concentration Yes solubility Poor Solubility / Precipitation start->solubility Yes assay Assay-related Issues start->assay Yes fresh_prep Prepare Fresh Solutions / Aliquot Stocks degradation->fresh_prep verify_conc Verify Stock Concentration concentration->verify_conc optimize_buffer Optimize Buffer (pH, solvent %) solubility->optimize_buffer review_protocol Review Assay Protocol & Controls assay->review_protocol

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

Potential off-target effects of CP 376395

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using CP 376395, a potent and selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor.[1][2][3][4][5] It functions as an allosteric modulator, meaning it binds to a site on the receptor that is different from the binding site of the endogenous ligand, corticotropin-releasing factor (CRF).[2][6] This binding prevents the conformational change required for receptor activation, thereby inhibiting downstream signaling.

Q2: How selective is this compound for the CRF1 receptor?

A2: this compound exhibits high selectivity for the human CRF1 receptor over the CRF2 receptor.[1][3][4] In vitro binding assays have demonstrated a significantly higher affinity for CRF1. Furthermore, it has shown low affinity for a wide range of other neurotransmitter receptors and ion channels, suggesting a low probability of off-target binding at typical experimental concentrations.[1][3][4]

Q3: What are the known in vivo effects of this compound?

A3: In vivo studies have shown that this compound can attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis induced by CRF.[2] Additionally, it has been observed to influence food and water intake in animal models.[1][3][4]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Suboptimal compound concentration.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. The IC50 for this compound in IMR-32 cells is 5.1 nM, which can serve as a starting point.[1]

  • Possible Cause: Cell line does not express the CRF1 receptor.

    • Troubleshooting Step: Verify the expression of the CRF1 receptor in your cell line using techniques such as qPCR, western blot, or flow cytometry.

  • Possible Cause: Compound degradation.

    • Troubleshooting Step: Ensure proper storage and handling of the compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Issue 2: Observing unexpected physiological or behavioral effects in animal studies.

  • Possible Cause: The observed effect is a known downstream consequence of CRF1 receptor antagonism.

    • Troubleshooting Step: Review the literature on the role of the CRF1 receptor in the physiological system you are studying. For example, effects on appetite may be an expected outcome of CRF1 antagonism.[1][3][4]

  • Possible Cause: Off-target effects at high concentrations.

    • Troubleshooting Step: While this compound is highly selective, using excessively high concentrations may lead to off-target interactions. If possible, reduce the dosage and confirm that the observed effect is dose-dependent.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetAssay TypeSpeciesValueReference
CRF1 ReceptorRadioligand BindingHuman12 nM (Ki)[1][3][4]
CRF2 ReceptorRadioligand BindingHuman>10,000 nM (Ki)[1][3][4]
Adenylate CyclaseFunctional AssayRat (Cerebral Cortex)12 nM (apparent Ki)[1][4]
IMR-32 CellsCellular AssayHuman5.1 nM (IC50)[1]

Experimental Protocols

Protocol 1: In Vitro CRF-Stimulated Adenylate Cyclase Inhibition Assay

  • Cell Culture: Culture a CRF1 receptor-expressing cell line (e.g., IMR-32) to 80-90% confluency.

  • Cell Harvesting and Preparation: Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of CRF (to stimulate adenylate cyclase), and varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • cAMP Measurement: Stop the reaction and measure the levels of cyclic AMP (cAMP) produced using a commercially available cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

Visualizations

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds (Orthosteric site) CP376395 This compound CP376395->CRF1R Binds (Allosteric site) G_protein G Protein (Gs) CP376395->G_protein Inhibits Activation CRF1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB (phosphorylated) PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Antagonistic action of this compound on the CRF1 receptor signaling pathway.

experimental_workflow start Start prepare_cells Prepare CRF1-expressing cells start->prepare_cells treat_cells Treat cells with this compound (various concentrations) prepare_cells->treat_cells control_group Control groups (Vehicle, No CRF) prepare_cells->control_group stimulate_cells Stimulate cells with CRF treat_cells->stimulate_cells incubate Incubate for a defined period stimulate_cells->incubate control_group->stimulate_cells measure_response Measure downstream response (e.g., cAMP levels) incubate->measure_response analyze_data Analyze data and determine IC50 measure_response->analyze_data end End analyze_data->end

Caption: General experimental workflow for in vitro testing of this compound.

References

Technical Support Center: CP 376395 and Its Impact on Food and Water Intake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CP 376395 in experiments investigating food and water intake. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and brain-penetrable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] Its primary mechanism of action is to block the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, thereby inhibiting its downstream signaling pathways. This action modulates responses to stress and has been shown to influence various behaviors, including food and water consumption.

Q2: What is the general effect of this compound on food and water intake?

A2: Administration of this compound has been demonstrated to dose-dependently attenuate both food and water intake in rodents.[1] This effect is considered non-specific, meaning it is a general reduction in consummatory behaviors rather than a selective effect on a particular food or fluid type.[2]

Q3: How should this compound be prepared for intraperitoneal (i.p.) injection in mice?

A3: A common method for preparing this compound for i.p. injection involves creating a vehicle solution to ensure solubility. One such protocol is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it with other vehicles such as polyethylene glycol (PEG300), Tween-80, and saline.[1][3] It is crucial to ensure the final solution is homogenous before administration.

Q4: What are the known effects of this compound on the consumption of palatable solutions like sucrose?

A4: Interestingly, while this compound generally reduces food and water intake, studies have shown that pharmacological blockade of the CRF1 receptor with this compound can increase the intake of a 10% sucrose solution in mice.[2]

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
High variability in food and water intake data between animals in the same treatment group. Inconsistent drug administration, stress induced by handling, or individual differences in animal metabolism and sensitivity to the compound.Ensure accurate and consistent dosing for all animals. Acclimate animals to handling and injection procedures to minimize stress. Increase the sample size to account for biological variability. Standardize housing and environmental conditions.[4]
Precipitation of this compound in the vehicle solution. The compound has limited solubility in aqueous solutions. The chosen vehicle may not be optimal, or the concentration may be too high.Prepare fresh solutions before each experiment. Use a vehicle known to be suitable for this compound, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1][3] Gentle warming or sonication may aid in dissolution. Perform a small-scale solubility test before preparing a large batch.
Observed reduction in general locomotor activity, confounding the interpretation of reduced food and water intake. The observed decrease in consumption may be a secondary effect of reduced overall activity rather than a direct impact on appetite or thirst.Include an assessment of locomotor activity in your experimental design (e.g., open field test) to determine if the doses of this compound used have sedative effects. If so, consider using lower doses or interpreting the consummatory data with caution.
Unexpected or inconsistent results compared to published literature. Differences in experimental protocols, animal strain, age, sex, or diet can all contribute to variability in outcomes.Carefully review your experimental design and compare it to the methodologies of published studies. Ensure all parameters, including the timing of drug administration and measurements, are consistent. Consider the potential influence of the specific animal model being used.[2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on food and water intake based on available literature.

Table 1: Effect of Intraperitoneal (i.p.) Administration of this compound on Food Intake in Male C57BL/6J Mice

Dosage (mg/kg) Effect on Food Intake Reference
10Attenuation of food intake[2]
20Dose-dependent attenuation of food intake[1][2]

Table 2: Effect of Intraperitoneal (i.p.) Administration of this compound on Water Intake in Male C57BL/6J Mice

Dosage (mg/kg) Effect on Water Intake Reference
10Attenuation of water intake[2]
20Dose-dependent attenuation of water intake, particularly in the first half of the measurement session[1][2]

Experimental Protocols

Protocol: Assessment of Food and Water Intake in Mice Following this compound Administration

This protocol provides a detailed methodology for a typical experiment to assess the impact of this compound on consummatory behavior in mice.

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J (male, 8-10 weeks old)

  • Housing: Individually housed to allow for accurate measurement of individual food and water consumption.

  • Environment: Maintained on a 12:12 hour light:dark cycle with controlled temperature and humidity. Provide ad libitum access to standard chow and water unless otherwise specified by the experimental design.

2. Acclimation and Habituation:

  • Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.

  • Habituate the animals to handling and intraperitoneal (i.p.) injections by administering the vehicle solution for 3 consecutive days before the start of drug treatment. This helps to minimize stress-induced alterations in feeding and drinking behavior.[2]

3. Drug Preparation:

  • Compound: this compound

  • Vehicle: A common vehicle for i.p. administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

  • Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare the final dosing solution by adding the DMSO stock to the other vehicle components.

    • Vortex the solution thoroughly to ensure it is homogenous. Prepare fresh for each day of dosing.

4. Experimental Procedure:

  • Divide the mice into treatment groups (e.g., Vehicle, 10 mg/kg this compound, 20 mg/kg this compound).

  • At the beginning of the dark cycle (when mice are most active), administer the assigned treatment via i.p. injection.

  • Immediately after injection, provide a pre-weighed amount of food and a known volume of water.

  • Measure the amount of food and water consumed at regular intervals (e.g., 2, 4, 8, and 24 hours) post-injection. Food intake is measured by weighing the remaining food, and water intake is measured by recording the change in volume in the water bottle.[5][6]

  • Record the body weight of each animal daily.

5. Data Analysis:

  • Calculate the cumulative food and water intake for each animal at each time point.

  • Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests, to compare the treatment groups to the vehicle control group.

  • Present the data as mean ± standard error of the mean (SEM).

Visualizations

Signaling Pathway

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds to G_Protein G-protein (Gs/Gq) CRF1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates MAPK MAPK/ERK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity (Appetite/Thirst) PKA->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates PKC->Cellular_Response MAPK->Cellular_Response CP376395 This compound CP376395->CRF1R Blocks

Caption: CRF1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6J Mice) Acclimation Acclimate and Habituate Animals to Housing and Handling Animal_Model->Acclimation Drug_Prep Prepare this compound and Vehicle Solutions Acclimation->Drug_Prep Grouping Randomly Assign Animals to Treatment Groups Drug_Prep->Grouping Administration Administer Treatment (i.p. injection) Grouping->Administration Measure_Intake Measure Food and Water Intake at Set Intervals Administration->Measure_Intake Measure_BW Record Daily Body Weight Administration->Measure_BW Stats Perform Statistical Analysis (e.g., ANOVA) Measure_Intake->Stats Measure_BW->Stats Interpretation Interpret Results and Draw Conclusions Stats->Interpretation

Caption: Workflow for assessing this compound's impact on food and water intake.

References

Troubleshooting CP 376395 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with the CRF1 receptor antagonist, CP 376395.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and brain-penetrable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3][4] It functions as a non-competitive allosteric modulator, binding to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (CRF) binds.[5] This binding action prevents the receptor from activating its downstream signaling pathways.[1][2][3][4]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For in vitro experiments, this compound is highly soluble in DMSO (≥ 100 mg/mL).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one year or -80°C for up to two years.[1] The powdered form of this compound should be stored at -20°C for up to three years.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline are recommended, and these should be prepared fresh for each experiment.[1]

Q3: What is the selectivity profile of this compound?

A3: this compound is highly selective for the human CRF1 receptor, with a Ki value of approximately 12 nM.[1][2][3][4] Its affinity for the CRF2 receptor is significantly lower, with a Ki greater than 10,000 nM.[1][2][3][4] It also shows low affinity (greater than 1 µM) for a panel of over 40 other neurotransmitter receptors and ion channels.[1][2][3][4]

Q4: What are some common in vitro and in vivo applications of this compound?

A4: In vitro, this compound is commonly used in cell-based assays to study CRF1 receptor signaling, particularly through the measurement of cyclic AMP (cAMP) levels.[6][7] It is also utilized in radioligand binding assays to investigate receptor-ligand interactions. In vivo, this compound has been used in animal models to study its effects on stress, anxiety, and food and water intake.[1][3]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in Cell-Based Assay Results

  • Question: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?

  • Answer: High variability in cell-based assays can stem from several factors. Here is a logical workflow to troubleshoot this issue:

    G Troubleshooting High Variability in Cell-Based Assays A High Variability Observed B Check Cell Culture Conditions A->B C Review Compound Handling A->C D Optimize Assay Parameters A->D E Consistent Cell Passage Number? B->E F Consistent Seeding Density? B->F G Mycoplasma Contamination? B->G H Fresh Stock Solution? C->H I Proper Dilution Series? C->I J Consistent Incubation Time? D->J K Optimized Cell Density? D->K L Consistent Agonist Concentration? D->L M Problem Identified & Resolved E->M F->M G->M H->M I->M J->M K->M L->M

    Caption: A logical workflow for troubleshooting high variability in cell-based assays.

    • Cell Culture Conditions: Ensure you are using cells within a consistent and low passage number range.[8] Variations in cell passage can lead to changes in receptor expression and signaling. Maintain a consistent cell seeding density, as this can impact the results of GPCR assays.[9] Regularly test for mycoplasma contamination, which can significantly alter cellular responses.

    • Compound Handling: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation. Ensure accurate and consistent pipetting when preparing your serial dilutions.

    • Assay Parameters: Optimize the incubation time for your specific cell line and assay. A time-course experiment can help determine the optimal duration.[10] Ensure the concentration of the agonist used to stimulate the CRF1 receptor is consistent and appropriate for the assay.

Issue 2: Low or No Potency of this compound

  • Question: this compound is showing lower than expected potency (high IC50) in my functional assay. Why might this be?

  • Answer: Several factors can contribute to the apparent low potency of an inhibitor.

    • Compound Integrity: Verify the purity and integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods.

    • Solubility Issues: Although soluble in DMSO, this compound may precipitate in aqueous assay buffers, especially at higher concentrations. Visually inspect your dilutions for any signs of precipitation. Using a buffer containing a low percentage of serum or BSA can sometimes help maintain solubility.

    • Serum Protein Binding: Components in the cell culture medium, particularly serum, can bind to small molecules and reduce their effective concentration.[10] Consider performing your assay in serum-free or reduced-serum conditions to assess the impact of serum protein binding.

    • Cell Line and Receptor Expression: Confirm that your chosen cell line expresses a sufficient level of functional CRF1 receptors on the cell surface. Low receptor expression will lead to a weaker response and a rightward shift in the dose-response curve.

Issue 3: Off-Target Effects or Cellular Toxicity

  • Question: I'm observing significant cell death or unexpected cellular effects at concentrations where I expect this compound to be specific. How can I investigate this?

  • Answer: While this compound is highly selective, off-target effects can occur, especially at high concentrations.

    • Dose-Response Analysis: Carefully examine your dose-response curve. A steep curve or a narrow window between the desired inhibitory effect and cytotoxicity may indicate off-target effects.

    • Cytotoxicity Assays: Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which this compound is toxic to your cells.[10] This will help you distinguish between specific antagonism and general toxicity.

    • Use a Structurally Different Antagonist: To confirm that the observed effect is due to CRF1 receptor antagonism, use a structurally unrelated CRF1 antagonist as a control. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

    • Rescue Experiments: In some experimental setups, you may be able to "rescue" the phenotype by overexpressing the CRF1 receptor or by adding an excess of the natural ligand, CRF.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterCell LineAssay TypeValueReference
IC50IMR-32Radioligand Binding5.1 nM[1]
KiHuman CRF1Adenylate Cyclase12 nM[1][2][3][4]
KiHuman CRF2->10,000 nM[1][2][3][4]

Experimental Protocols

Protocol 1: In Vitro CRF1 Receptor Functional Assay (cAMP Measurement)

This protocol is a general guideline for measuring the antagonist effect of this compound on CRF-induced cAMP production in a cell line expressing the human CRF1 receptor.

  • Cell Seeding:

    • Seed cells (e.g., CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor) into a 96-well plate at a pre-determined optimal density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock solution in a suitable assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 0.1%.

  • Assay Procedure:

    • Wash the cells once with a serum-free assay buffer.

    • Add the diluted this compound solutions to the respective wells and incubate for 30 minutes at 37°C.[11]

    • Add a pre-determined EC80 concentration of Corticotropin-Releasing Factor (CRF) to all wells except the negative control.

    • Incubate for an additional 30 minutes at 37°C.[11]

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions for the chosen kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the CRF-stimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for CRF1 Receptor

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the CRF1 receptor.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the CRF1 receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.[12]

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for the CRF1 receptor (e.g., [125I]-Sauvagine or [3H]-CRF), and varying concentrations of this compound.

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled CRF1 receptor ligand).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.[12]

    • Wash the filters several times with ice-cold wash buffer.

  • Detection and Analysis:

    • Allow the filters to dry, then add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding for each concentration of this compound.

    • Plot the specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

G CRF1 Receptor Signaling Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds to Orthosteric Site CP376395 This compound CP376395->CRF1R Binds to Allosteric Site Gs Gs Protein CRF1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: A simplified diagram of the CRF1 receptor signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for this compound Dose-Response Assay A Seed Cells in 96-well Plate C Pre-incubate Cells with this compound A->C B Prepare Serial Dilutions of this compound B->C D Stimulate with CRF (EC80) C->D E Measure Cellular Response (e.g., cAMP) D->E F Data Analysis (IC50 determination) E->F

Caption: A typical experimental workflow for determining the IC50 of this compound in a cell-based functional assay.

References

Technical Support Center: CP 376395 Vehicle Preparation with Tween-80

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing CP 376395 for experimental use, with a specific focus on formulations containing Tween-80.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] It binds to an allosteric site on the receptor, meaning it influences the receptor's activity without directly competing with the natural ligand (CRF).[3][4] This antagonism of the CRF1 receptor allows this compound to attenuate the effects of CRF, such as the activation of the hypothalamic-pituitary-adrenal (HPA) axis.[3][4]

Q2: What are the solubility properties of this compound?

This compound is a poorly water-soluble compound.[5] Its hydrochloride salt form shows improved solubility.[3][4] Detailed solubility information is provided in the table below.

Q3: Why is Tween-80 used in the vehicle preparation for this compound?

Tween-80 is a non-ionic surfactant and emulsifier.[6][7] It is commonly used in pharmaceutical formulations to increase the solubility of poorly water-soluble compounds like this compound.[8][9] By incorporating Tween-80, a more stable and homogenous solution or suspension can be prepared for administration in both in vitro and in vivo experiments.[1]

Q4: What is a standard vehicle formulation for this compound for in vivo studies?

A commonly cited vehicle formulation for in vivo administration of this compound consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline[1][2]

This formulation has been shown to achieve a clear solution with a solubility of at least 2.5 mg/mL.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or cloudiness in the final solution. Incomplete dissolution of this compound.Gently warm the solution and/or use sonication to aid dissolution.[1] Ensure the stock solution in DMSO is fully dissolved before adding other components.
Incorrect order of solvent addition.Add each solvent sequentially as outlined in the protocol, ensuring the solution is mixed well after each addition.[1][2]
Exceeded solubility limit.Re-calculate the required concentration and ensure it does not exceed the known solubility limits for the chosen vehicle.
Phase separation of the vehicle components. Improper mixing of the components.Vortex or stir the solution thoroughly after the addition of each solvent to ensure a homogenous mixture.
Incompatibility of components at the used ratios.While the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation is established, ensure the quality and purity of each component.
Observed toxicity or adverse effects in in vivo models. High concentration of DMSO or Tween-80.While generally used at safe concentrations, consider reducing the percentage of DMSO and Tween-80 if toxicity is suspected. Always include a vehicle-only control group in your experiments to assess the effects of the vehicle itself.[8]
Contamination of the formulation.Prepare the vehicle under sterile conditions, especially for parenteral administration.
Inconsistent experimental results. Instability of the prepared formulation.It is recommended to prepare the working solution fresh on the day of use.[1] If storage is necessary, store stock solutions at -20°C or -80°C as recommended by the supplier.[1][2]
Inaccurate pipetting or weighing.Calibrate all equipment and ensure accurate measurements of all components.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Water (hydrochloride salt)Soluble to 50 mM[3][4]
DMSO≥ 100 mg/mL (306.30 mM)[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.66 mM)[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (7.66 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.66 mM)[1]

Table 2: Key Biological Data for this compound

ParameterValueReceptorReference
Ki12 nMCRF1[3][4]
Ki>10000 nMCRF2[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Vehicle with Tween-80 for In Vivo Administration

This protocol is adapted from established methods for preparing a clear solution of this compound.[1][2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, weigh the appropriate amount of this compound and dissolve it in the required volume of DMSO. Ensure the powder is completely dissolved. This can be aided by gentle vortexing.

  • Sequentially add the vehicle components. For a final volume of 1 mL, follow these steps: a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing. b. To this mixture, add 50 µL of Tween-80. Mix again until the solution is homogenous. c. Finally, add 450 µL of saline to bring the total volume to 1 mL. Vortex the solution thoroughly.

  • Inspect the final solution. The final solution should be clear. If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.[1]

  • Administration. It is recommended to use the prepared solution on the same day.[1]

Visualizations

experimental_workflow cluster_prep Vehicle Preparation cluster_admin Experimental Administration start Start: Weigh this compound stock Dissolve in DMSO to create stock solution start->stock peg Add PEG300 stock->peg mix1 Vortex peg->mix1 tween Add Tween-80 mix2 Vortex tween->mix2 saline Add Saline mix3 Vortex saline->mix3 mix1->tween mix2->saline final Final Clear Solution mix3->final admin Administer to in vivo model final->admin observe Observe and collect data admin->observe signaling_pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Activates CP376395 This compound CP376395->CRF1R Inhibits (Allosteric) AC Adenylate Cyclase CRF1R->AC Activates cAMP cAMP AC->cAMP Produces HPA_Axis HPA Axis Activation cAMP->HPA_Axis Leads to

References

Technical Support Center: Utilizing SBE-β-CD for the Solubilization of CP 376395

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) to dissolve the potent and selective CRF1 receptor antagonist, CP 376395.

Frequently Asked Questions (FAQs)

Q1: What is SBE-β-CD and how does it enhance the solubility of this compound?

A1: Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) is a chemically modified cyclodextrin with a hydrophilic outer surface and a hydrophobic inner cavity.[1][2] This structure allows it to encapsulate poorly water-soluble molecules, like this compound, within its cavity, forming a non-covalent inclusion complex.[1][2] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility and facilitating the preparation of aqueous formulations.[1][2]

Q2: What is the typical stoichiometry of a drug/SBE-β-CD complex?

A2: The most common stoichiometric ratio for drug-cyclodextrin complexes is 1:1, meaning one molecule of the drug is encapsulated within one molecule of SBE-β-CD.[3] Phase solubility studies can be conducted to confirm the stoichiometry for the this compound/SBE-β-CD complex.[3]

Q3: Is SBE-β-CD safe for in vivo use?

A3: SBE-β-CD is considered safe for parenteral and other routes of administration and is used in several FDA-approved drug formulations.[4][5] It exhibits low toxicity and is efficiently cleared from the body.[6]

Q4: Can SBE-β-CD be used in oral formulations of this compound?

A4: Yes, SBE-β-CD can improve the oral bioavailability of poorly soluble drugs by enhancing their dissolution and absorption in the gastrointestinal tract.[1]

Q5: How does the degree of substitution of SBE-β-CD affect its solubilizing capacity?

A5: The binding of drugs to SBE-β-CDs is generally independent of the degree of substitution.[5] Commercially available SBE-β-CD, such as Captisol®, has an average degree of substitution of 6.5.[5]

Troubleshooting Guide

Even with established protocols, challenges can arise during the solubilization of this compound with SBE-β-CD. This guide addresses common issues and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of this compound during or after complexation. - Exceeding the solubility limit of the complex.- Incorrect pH of the solution.- Insufficient mixing or sonication.- Temperature fluctuations.- Perform a phase solubility study to determine the optimal concentration of SBE-β-CD.- Ensure the pH of the medium is suitable for both the drug and the cyclodextrin.- Utilize sonication or vigorous stirring to facilitate complex formation.- Maintain a constant and appropriate temperature during the experiment.
Incomplete dissolution of this compound. - Inadequate amount of SBE-β-CD.- Poor quality of SBE-β-CD or this compound.- Presence of competing molecules in the formulation.- Increase the molar ratio of SBE-β-CD to this compound.- Verify the purity and quality of all reagents.- Avoid excipients that may compete with this compound for the cyclodextrin cavity.
Formation of a gel or highly viscous solution. - High concentration of SBE-β-CD.- Dilute the formulation to a lower SBE-β-CD concentration.
Variability in experimental results. - Inconsistent experimental conditions (e.g., temperature, mixing speed, time).- Inaccurate measurements of components.- Standardize all experimental parameters.- Calibrate all instruments and ensure accurate weighing and volume measurements.
Issues with freeze-drying the complex (e.g., cake collapse, incomplete drying). - Inappropriate freeze-drying cycle parameters (e.g., freezing rate, primary and secondary drying temperatures and times).- High concentration of the complex.- Optimize the freeze-drying cycle for the specific formulation.- Consider adding a bulking agent to the formulation.- Ensure the concentration of the complex is suitable for lyophilization.

Quantitative Data Summary

While a specific phase solubility diagram for this compound with SBE-β-CD is not publicly available, the following table summarizes known physicochemical properties and a reported formulation.

Parameter Value Reference
Molecular Weight of this compound HCl 362.94 g/mol
Aqueous Solubility of this compound HCl Up to 50 mM
Solubility of this compound HCl in DMSO Up to 100 mM
Reported Formulation 10% DMSO + 90% (20% SBE-β-CD in saline)[7]
Resulting Concentration 2.5 mg/mL (suspended solution, requires sonication)[7]

Experimental Protocols

Preparation of SBE-β-CD/CP 376395 Inclusion Complex (Aqueous Solution Method)

This protocol describes a general method for preparing an aqueous solution of the inclusion complex.

Materials:

  • This compound hydrochloride

  • SBE-β-CD

  • Distilled water or appropriate buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare the SBE-β-CD solution: Weigh the required amount of SBE-β-CD and dissolve it in the desired volume of distilled water or buffer. Stir until fully dissolved. For example, to prepare a 20% (w/v) SBE-β-CD solution, dissolve 2 g of SBE-β-CD in saline to a final volume of 10 mL.[8]

  • Add this compound: Weigh the appropriate amount of this compound hydrochloride.

  • Complexation: Slowly add the this compound powder to the SBE-β-CD solution while stirring continuously.

  • Facilitate Dissolution: Continue stirring the mixture for a predetermined period (e.g., 24-48 hours) at a constant temperature. The use of a vortex mixer and/or an ultrasonic bath can aid in the dissolution and complexation process.[8] For challenging compounds, gentle heating (e.g., to 37°C) may be applied.[8]

  • Filtration: After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any undissolved drug particles.

  • Quantification: Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Phase Solubility Study

This study is crucial for determining the stoichiometry and stability constant of the this compound/SBE-β-CD complex.

Materials:

  • This compound hydrochloride

  • SBE-β-CD

  • Aqueous buffer of desired pH

  • Shaking incubator or water bath

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., HPLC-UV)

Procedure:

  • Prepare SBE-β-CD solutions: Prepare a series of aqueous solutions of SBE-β-CD at different concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add excess this compound: Add an excess amount of this compound to each SBE-β-CD solution in sealed vials.

  • Equilibration: Place the vials in a shaking incubator or water bath at a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-72 hours).

  • Sample preparation: After equilibration, centrifuge the samples to pellet the undissolved drug.

  • Analysis: Carefully withdraw an aliquot from the supernatant of each vial, dilute appropriately, and determine the concentration of dissolved this compound using a validated analytical method.

  • Data analysis: Plot the solubility of this compound (y-axis) against the concentration of SBE-β-CD (x-axis). The resulting phase solubility diagram can be used to determine the type of complex formed (e.g., AL type for a 1:1 soluble complex) and to calculate the stability constant (Ks).[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_complexation Complexation cluster_analysis Analysis A Weigh SBE-β-CD and this compound B Dissolve SBE-β-CD in aqueous medium A->B C Add this compound to SBE-β-CD solution B->C D Stir/Sonicate mixture C->D E Equilibrate for 24-48h D->E F Filter solution (0.22 µm) E->F G Quantify dissolved this compound (e.g., HPLC) F->G troubleshooting_workflow Start Problem: Precipitation Observed Q1 Was a phase solubility study performed? Start->Q1 A1_Yes Is the formulation within the determined solubility limit? Q1->A1_Yes Yes A1_No Action: Conduct a phase solubility study Q1->A1_No No A2_Yes Investigate other factors (pH, temperature, mixing) A1_Yes->A2_Yes Yes A2_No Action: Adjust concentrations based on solubility data A1_Yes->A2_No No End Resolution A1_No->End A2_Yes->End A2_No->End

References

Technical Support Center: Interpreting Behavioral Data with CP 376395

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective CRF1 receptor antagonist, CP 376395, in behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and brain-penetrable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] It functions by binding to an allosteric site on the CRF1 receptor, thereby inhibiting the binding of endogenous ligands like CRF and preventing the activation of downstream signaling pathways.[2][3] This antagonism effectively blocks stress-related signaling in the brain.

Q2: What are the common behavioral paradigms in which this compound is used?

This compound is frequently used in preclinical models of anxiety, depression, and addiction. Common behavioral assays include the elevated plus maze (EPM) for anxiety-like behavior, fear conditioning for assessing fear memory, and self-administration paradigms to study drug-seeking and relapse behavior.[4][5][6]

Q3: What is a standard dose range for this compound in rodent studies?

Doses typically range from 10 to 20 mg/kg for intraperitoneal (i.p.) administration in mice.[1][7] However, the optimal dose will depend on the specific behavioral paradigm, the animal species and strain, and the research question. A dose-response study is always recommended to determine the most effective dose for your specific experimental conditions.

Q4: How should I prepare and administer this compound for in vivo studies?

This compound hydrochloride is soluble in water and DMSO.[8] For intraperitoneal (i.p.) injections, a common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare the working solution fresh on the day of the experiment.

Troubleshooting Guides

Issue 1: No significant behavioral effect observed after this compound administration.
Possible Cause Troubleshooting Steps
Suboptimal Dose - Conduct a dose-response study to determine the effective dose for your specific paradigm and animal model.- Consider that the effective dose may vary between different behavioral assays.
Inadequate Brain Penetration - While this compound is known to be brain-penetrable, factors such as vehicle formulation and administration route can influence its bioavailability.- Ensure proper vehicle preparation and administration technique.
Timing of Administration - The time between drug administration and behavioral testing is critical. For i.p. injections, a pre-treatment time of 30-60 minutes is common.- Optimize the administration-to-test interval for your specific experimental setup.
Lack of CRF System Engagement in the Model - The behavioral paradigm may not sufficiently engage the CRF system. CRF1 receptor antagonists are often more effective in models where the CRF system is activated, such as in stressed animals or models of drug dependence.[5]
Issue 2: Unexpected or paradoxical behavioral effects.
Possible Cause Troubleshooting Steps
Off-Target Effects - Although this compound is highly selective for the CRF1 receptor, off-target effects at high concentrations cannot be entirely ruled out.[1][7]- Include a lower dose in your study to assess dose-dependency.- Compare your results with other selective CRF1 receptor antagonists.
Interaction with the Behavioral Paradigm - The antagonist may have effects on baseline behaviors that can complicate the interpretation of results in certain assays.- For example, if the compound affects locomotor activity, it may confound the results of anxiety tests that rely on exploratory behavior. Always include an assessment of general locomotor activity.
Animal Strain and Individual Differences - The genetic background of the animals can influence their response to pharmacological agents.- Consider the possibility of responders and non-responders within your study population.

Experimental Protocols

Elevated Plus Maze (EPM) Protocol with this compound

This protocol is designed to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[9][10]

  • Animals: Adult male mice or rats.

  • Drug Preparation: Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Procedure:

    • Administer this compound (e.g., 10 or 20 mg/kg, i.p.) or vehicle 30-60 minutes before testing.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.

Quantitative Data Summary

The following tables present representative data on the behavioral effects of this compound from published studies. Note that these are examples and actual results may vary depending on the specific experimental conditions.

Table 1: Effect of this compound on Alcohol Consumption in an Intermittent Access Paradigm

Treatment GroupDose (mg/kg, i.p.)Ethanol Consumption (g/kg/24h)
Vehicle04.5 ± 0.5
This compound102.8 ± 0.4*
This compound202.1 ± 0.3**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. (Data are illustrative based on findings from Simms et al., 2014, showing a reduction in ethanol consumption[11]).

Table 2: Effect of Intra-Ventral Hippocampus Injection of this compound in the Elevated Plus Maze

Treatment GroupDose (nmol)Time in Open Arms (%)Open Arm Entries (%)
Vehicle025 ± 330 ± 4
This compound3.040 ± 545 ± 6
This compound6.038 ± 442 ± 5

*Data are presented as mean ± SEM. p < 0.05 compared to vehicle. (Data are illustrative based on findings from Miguel et al., 2021, showing an anxiolytic-like effect[4]).

Visualizations

Signaling Pathway

CRF1_Signaling cluster_membrane Cell Membrane CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Activates CP376395 This compound CP376395->CRF1R Inhibits G_Protein G-Protein CRF1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Stress Response) CREB->Gene_Expression Regulates

Caption: Simplified CRF1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation drug_prep Prepare this compound and Vehicle acclimation->drug_prep randomization Randomize Animals into Groups drug_prep->randomization administration Administer this compound or Vehicle randomization->administration behavioral_testing Behavioral Testing (e.g., EPM, Fear Conditioning) administration->behavioral_testing data_collection Data Collection (Automated/Manual) behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end

Caption: General experimental workflow for in vivo studies using this compound.

Troubleshooting Logic

Troubleshooting_Logic decision decision outcome Consider Alternative Model start No Behavioral Effect Observed check_dose Was a dose-response study performed? start->check_dose check_vehicle Is the vehicle formulation and administration correct? check_dose->check_vehicle Yes conduct_dose_response Conduct Dose-Response Study check_dose->conduct_dose_response No check_timing Is the administration-to-test interval optimized? check_vehicle->check_timing Yes verify_protocol Verify Vehicle Preparation and Administration Technique check_vehicle->verify_protocol No check_model Does the behavioral model engage the CRF system? check_timing->check_model Yes optimize_timing Optimize Administration Timing check_timing->optimize_timing No check_model->outcome No re_evaluate Re-evaluate Experiment check_model->re_evaluate Yes conduct_dose_response->re_evaluate verify_protocol->re_evaluate optimize_timing->re_evaluate consider_stressor Consider Incorporating a Stressor or Using a Dependence Model

References

Validation & Comparative

A Comparative Analysis of CP-376395 and Antalarmin in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent corticotropin-releasing factor 1 (CRF1) receptor antagonists, CP-376395 and Antalarmin, based on their performance in established preclinical models of anxiety. This document synthesizes available experimental data to offer an objective overview for researchers in the field of neuroscience and drug development.

Introduction

Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are key components of the hypothalamic-pituitary-adrenal (HPA) axis and play a crucial role in mediating the body's response to stress. Dysregulation of the CRF/CRF1 system has been strongly implicated in the pathophysiology of anxiety and mood disorders. Consequently, CRF1 receptor antagonists have emerged as a promising therapeutic class for these conditions. This guide focuses on two well-characterized non-peptide CRF1 antagonists, CP-376395 and Antalarmin, comparing their pharmacological profiles and anxiolytic-like efficacy in rodent models.

Pharmacological Profile

Both CP-376395 and Antalarmin are potent and selective antagonists of the CRF1 receptor. They exert their effects by blocking the binding of CRF to this receptor, thereby attenuating the downstream signaling cascades associated with stress and anxiety.

CompoundKi for CRF1 ReceptorSelectivity over CRF2 ReceptorReference
CP-376395 12 nM>800-fold[1][2]
Antalarmin ~1-4 nMHigh (specific values vary across studies)[3][4]

Performance in Anxiety Models

The anxiolytic potential of CP-376395 and Antalarmin has been evaluated in a variety of behavioral paradigms in rodents. The following sections summarize the available data from key anxiety models. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented here are compiled from separate studies and experimental conditions may vary.

Elevated Plus-Maze (EPM)

The elevated plus-maze is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze.

CompoundSpeciesDose Range (Route)Key FindingsReference
CP-376395 RatNot explicitly found in direct EPM studies in the provided results.Microinjection into the anterior insular cortex increased open arm exploration.[5]
Antalarmin Rat10-20 mg/kg (i.p.)Studies have shown that CRF1 antagonists, in general, demonstrate anxiolytic-like effects in the EPM under stressed conditions.[6][7]
Defensive Withdrawal

The defensive withdrawal test assesses anxiety by measuring the time it takes for a rodent to emerge from a small, dark chamber into a larger, illuminated open field. Anxiolytic drugs are expected to decrease the latency to emerge and increase the time spent in the open area.

CompoundSpeciesDose Range (Route)Key FindingsReference
CP-376395 Rat/MouseNot explicitly found in direct defensive withdrawal studies in the provided results.General findings suggest CRF1 antagonists are effective in this model under stressed conditions.[7]
Antalarmin Rat10 mg/kg (s.c.)Decreased latency to exit and time spent in the tube.[6]
Social Interaction Test

The social interaction test evaluates anxiety by measuring the amount of time a rodent spends engaging in social behaviors with an unfamiliar conspecific. Anxiolytic compounds tend to increase the duration of social interaction, especially in aversive conditions like bright lighting.

CompoundSpeciesDose Range (Route)Key FindingsReference
CP-376395 Rat/MouseNot explicitly found in direct social interaction studies in the provided results.
Antalarmin MouseNot explicitly found in direct social interaction studies in the provided results.General findings suggest CRF1 antagonists can have anxiolytic-like effects in social stress paradigms.[3]

Experimental Protocols

Elevated Plus-Maze (EPM) Protocol

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[8]

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment.[3]

  • Drug Administration: The test compound (CP-376395 or Antalarmin) or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes).

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).[8]

  • Data Collection: An automated tracking system or a trained observer records parameters such as the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.[8]

Key Parameters:

  • Percentage of time spent in the open arms.

  • Percentage of entries into the open arms.

  • Total number of arm entries (as a measure of general activity).

Defensive Withdrawal Protocol

Apparatus: A test apparatus consisting of a small, dark inner chamber connected to a larger, brightly lit open field.

Procedure:

  • Habituation: Animals are habituated to the testing room.

  • Drug Administration: The test compound or vehicle is administered prior to testing.

  • Testing: The animal is placed inside the dark chamber. The latency to emerge into the open field with all four paws is recorded. The total time spent in the open field during a fixed period (e.g., 10 minutes) is also measured.

Key Parameters:

  • Latency to emerge from the dark chamber.

  • Total time spent in the open field.

Social Interaction Test Protocol

Apparatus: An open-field arena.[3]

Procedure:

  • Habituation: The test animal is habituated to the arena for a short period.[3]

  • Drug Administration: The test compound or vehicle is administered to the test animal.[3]

  • Testing: An unfamiliar, weight- and sex-matched conspecific is introduced into the arena.[3]

  • Data Collection: The interaction between the two animals is recorded for a set duration (e.g., 10 minutes).[3] Behaviors such as sniffing, following, and grooming are scored to determine the total time spent in social interaction.[3] The level of illumination can be increased to create a more aversive environment.[3]

Key Parameters:

  • Total time spent in active social interaction (sniffing, following, grooming).

  • Latency to the first social interaction.

Signaling Pathways and Experimental Workflows

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds to Gs Gs Protein CRF1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Anxiety) PKA->Downstream Phosphorylates targets leading to Antagonist CP-376395 or Antalarmin Antagonist->CRF1R Blocks

EPM_Workflow start Start habituation Animal Habituation (60 min) start->habituation drug_admin Drug/Vehicle Administration (CP-376395 or Antalarmin) habituation->drug_admin placement Place Animal in Center of EPM drug_admin->placement exploration Allow Free Exploration (5 min) placement->exploration recording Record Behavior (Automated Tracking) exploration->recording analysis Data Analysis: - Time in Open Arms - Open Arm Entries recording->analysis end End analysis->end

Social_Interaction_Workflow start Start drug_admin Drug/Vehicle Administration to Test Animal start->drug_admin habituation Test Animal Habituation to Arena drug_admin->habituation introduction Introduce Unfamiliar Conspecific habituation->introduction interaction Allow Social Interaction (10 min) introduction->interaction recording Record Social Behaviors (Sniffing, Following, etc.) interaction->recording analysis Data Analysis: Total Social Interaction Time recording->analysis end End analysis->end

Conclusion

Both CP-376395 and Antalarmin are potent and selective CRF1 receptor antagonists that have demonstrated anxiolytic-like properties in a range of preclinical models. While direct comparative studies are scarce, the available evidence suggests that both compounds are effective in mitigating anxiety-like behaviors, particularly under conditions of stress. The choice between these compounds for a specific research application may depend on factors such as the desired pharmacokinetic profile, the specific anxiety model being used, and the route of administration. Further head-to-head studies are warranted to delineate the subtle differences in their pharmacological and behavioral profiles, which would provide a more definitive guide for their use in the development of novel anxiolytic therapies.

References

A Comparative Analysis of the Efficacy of CRF1 Receptor Antagonists: CP 376395 vs. NBI 34041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent corticotropin-releasing factor 1 (CRF1) receptor antagonists: CP 376395 and NBI 34041. Both compounds have been investigated for their potential in treating stress-related disorders, such as anxiety and depression. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways to aid researchers in their evaluation of these compounds.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the in vitro binding affinity and functional potency of this compound and NBI 34041 for the human CRF1 receptor. Lower Ki and IC50 values are indicative of higher binding affinity and greater potency, respectively.

ParameterThis compoundNBI 34041
Binding Affinity (Ki) for human CRF1 Receptor 12 nM4.0 nM
Functional Potency (IC50) for human CRF1 Receptor 5.1 nM (in IMR-32 cells)58.9 nM
Selectivity for CRF1 over CRF2 Receptor >833-fold (>10000 nM for CRF2)>2500-fold (>10000 nM for CRF2)

Mechanism of Action and Signaling Pathway

Both this compound and NBI 34041 are non-peptide, small molecule antagonists of the CRF1 receptor.[1] The CRF1 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit.[2] Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This signaling cascade is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[1]

By competitively binding to the CRF1 receptor, this compound and NBI 34041 block the binding of CRF and prevent the subsequent activation of adenylyl cyclase, thereby inhibiting the production of cAMP.[3] This antagonism of CRF1 receptor signaling is the primary mechanism through which these compounds are thought to exert their anxiolytic and antidepressant-like effects.[4]

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds Gs Gs Protein CRF1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Stress Response) CREB->Gene Initiates Antagonist This compound or NBI 34041 Antagonist->CRF1R Blocks

CRF1 Receptor Signaling Pathway and Antagonist Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used in the field for evaluating CRF1 receptor antagonists.

CRF1 Receptor Binding Assay

This assay is designed to determine the binding affinity (Ki) of a compound for the CRF1 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the CRF1 receptor by the test compound.

Materials:

  • Cell membranes prepared from cells expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [125I]Sauvagine.

  • Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled Sauvagine).

  • Test compounds: this compound and NBI 34041 at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow A Prepare Assay Plate: - Cell Membranes - [125I]Sauvagine - Test Compound/Control B Incubate at Room Temperature A->B C Filtration and Washing B->C D Scintillation Counting C->D E Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki D->E

Experimental Workflow for CRF1 Receptor Binding Assay.
Adenylate Cyclase (cAMP) Functional Assay

This assay measures the ability of a compound to inhibit the CRF-stimulated production of cAMP, providing a measure of its functional antagonism.[5]

Objective: To determine the IC50 value of the test compound for the inhibition of CRF-induced cAMP accumulation.

Materials:

  • Whole cells expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).

  • CRF (agonist).

  • Test compounds: this compound and NBI 34041 at various concentrations.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the CRF1 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with the phosphodiesterase inhibitor for a short period.

  • Add the test compound at various concentrations to the wells and incubate for a specified time.

  • Stimulate the cells with a fixed concentration of CRF (typically the EC80 concentration for cAMP production).

  • Incubate for a defined period to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.[6]

  • Generate a dose-response curve by plotting the percentage of inhibition of the CRF-stimulated cAMP response against the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal CRF response.

In Vivo Efficacy

While direct comparative in vivo studies are limited, individual studies provide insights into the efficacy of each compound.

This compound: In preclinical models, this compound has demonstrated efficacy in reducing anxiety-like behaviors. For instance, in rodent models, it has been shown to attenuate stress-induced vocalizations and defensive behaviors.

NBI 34041: NBI 34041 has progressed to clinical trials. In a Phase I study involving healthy male volunteers, administration of NBI 34041 was found to be safe and well-tolerated.[7] Importantly, it attenuated the neuroendocrine response to a psychosocial stressor (the Trier Social Stress Test), as evidenced by a reduced cortisol response compared to placebo.[7][8]

Conclusion

The progression of NBI 34041 to clinical trials and its demonstrated ability to attenuate the stress response in humans provides strong evidence of its potential as a therapeutic agent.[7] Further research, including direct comparative studies under identical experimental conditions, is warranted to fully elucidate the relative efficacy and therapeutic potential of these two promising CRF1 receptor antagonists.

References

CP-376395: A Potent and Highly Selective CRF1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the selectivity, mechanism of action, and comparative performance of CP-376395, a key tool in stress-related disorders research.

CP-376395 is a potent, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] Its high selectivity for CRF1 over CRF2 makes it an invaluable tool for elucidating the distinct physiological roles of these two receptor subtypes in the central nervous system and periphery. This guide provides a detailed comparison of CP-376395 with other common CRF1 antagonists, outlines the experimental protocols for assessing its binding affinity, and illustrates its mechanism of action within the CRF signaling pathway.

Comparative Selectivity of CRF1 Antagonists

The defining characteristic of CP-376395 is its exceptional selectivity for the CRF1 receptor. Experimental data consistently demonstrate a significantly higher binding affinity for CRF1 compared to CRF2. This high selectivity is crucial for minimizing off-target effects and ensuring that observed physiological responses can be confidently attributed to the blockade of CRF1.

CompoundCRF1 Kᵢ (nM)CRF2 Kᵢ (nM)Selectivity (CRF2/CRF1)
CP-376395 12 [2][3][4]>10,000 [2][3][4]>833
NBI 359654[1][3]>10,000[1]>2,500
Antalarmin1 - 2.7[5][6]--
Pexacerfont6.1 (IC₅₀)[5]>915 (IC₅₀ for CRF2b)>150

Mechanism of Action: Allosteric Antagonism

CP-376395 functions as an allosteric antagonist.[2][3][4] This means it binds to a site on the CRF1 receptor that is distinct from the binding site of the endogenous CRF peptide ligands. This binding induces a conformational change in the receptor that prevents its activation, even when CRF is present. This allosteric mechanism can offer advantages over competitive antagonists, which directly compete with the endogenous ligand for the same binding site.

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon activation by CRF, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological responses associated with stress. CP-376395 blocks this cascade at the initial receptor activation step.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds Gs Gs Protein CRF1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Leads to CP376395 CP-376395 CP376395->CRF1 Allosterically Inhibits

Caption: CRF1 receptor signaling pathway and the inhibitory action of CP-376395.

Experimental Protocols

The determination of the binding affinity and selectivity of compounds like CP-376395 is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Competitive Binding Assay for CRF1 Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., CP-376395) for the CRF1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity CRF1 receptor radioligand (e.g., [¹²⁵I]-Tyr⁰-Sauvagine).

  • Test Compound: CP-376395.

  • Non-specific binding control: A high concentration of a non-radiolabeled CRF1 agonist or antagonist (e.g., unlabeled CRF).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound (CP-376395) in assay buffer. The concentration range should be sufficient to generate a full competition curve (typically spanning from 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the radioligand in assay buffer to a concentration near its Kₔ value.

    • Prepare the cell membrane suspension in assay buffer to a concentration that provides adequate signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding wells: Add assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding wells: Add the non-specific binding control, radioligand, and membrane suspension.

    • Test Compound wells: Add the various dilutions of the test compound, radioligand, and membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound D Set up 96-well Plate (Total, Non-specific, Test) A->D B Prepare Radioligand Solution B->D C Prepare Membrane Suspension C->D E Incubate to Reach Equilibrium D->E F Filter and Wash E->F G Count Radioactivity F->G H Calculate Specific Binding G->H I Plot Competition Curve and Determine IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: A typical experimental workflow for a CRF1 receptor competitive binding assay.

References

A Head-to-Head Comparison of CRF1 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the performance and experimental validation of leading Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists.

This guide provides a detailed comparison of several prominent CRF1 receptor antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their binding affinities, functional potencies, and the experimental protocols used for their evaluation. The data presented herein is compiled from various scientific publications, and it is important to note that direct comparisons may be influenced by variations in experimental conditions across different studies.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of key CRF1 antagonists. These values are crucial indicators of a compound's potential efficacy and are central to the drug discovery and development process.

Table 1: In Vitro Binding Affinity of CRF1 Antagonists

CompoundKi (nM)RadioligandCell Line / TissueReference
Antalarmin1[125I]-CRFHuman SH-SY5Y[1]
2.7Not SpecifiedNot Specified[2]
9.7Not SpecifiedNot Specified[3][4]
Pexacerfont~6.1 (IC50)Not SpecifiedNot Specified[5]
Verucerfont~6.1 (IC50)Not SpecifiedCRF1[5][6]
R1219192-5[125I]-CRFHuman CRF1R in CHO cells[1][6]
CP-154,526Not SpecifiedNot SpecifiedNot Specified
DMP696Not SpecifiedNot SpecifiedNot Specified
NBI-27914Not SpecifiedNot SpecifiedNot Specified
NBI-340414.0Not SpecifiedHuman CRF1 receptor[6]
CP-316,3116.8 (IC50)Not SpecifiedNot Specified[6]

Note: Ki and IC50 values are dependent on the specific experimental conditions, including the radioligand used, cell line or tissue preparation, and assay buffer composition.

Table 2: In Vitro Functional Potency of CRF1 Antagonists

CompoundIC50 (nM)Functional AssayCell LineReference
Antalarmin12-fold higher than a more potent antagonist (BMK-I-152)Ca2+ antagonism assayNot Specified[1]
PexacerfontNot SpecifiedNot SpecifiedNot Specified
Verucerfont~6.1cAMP inhibitionNot Specified[5]
R1219194Displacement of [125I]-CRFIMR-32 cells[1]
8.5Displacement of [125I]-CRFCHO cells[1]
CP-316,3116.8Not SpecifiedNot Specified[6]
NBI-3404158.9Not SpecifiedHuman CRF1 receptor[6]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for the key in vitro assays used to characterize CRF1 antagonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the CRF1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human or rat CRF1 receptor (e.g., CHO-K1, HEK293) or from brain tissue known to express the receptor (e.g., rat cortex).

  • Radioligand: A radiolabeled CRF1 receptor ligand, such as [¹²⁵I]-Tyr⁰-ovine CRF or [³H]-SN003.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and other additives to reduce non-specific binding.

  • Test Compounds: Serial dilutions of the CRF1 antagonist.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • Scintillation Counter: For quantifying radioactivity.

Protocol:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the pre-treated glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a CRF1 antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the CRF1 signaling pathway.

Materials:

  • Cells: Whole cells stably expressing the CRF1 receptor (e.g., CHO-K1, HEK293).

  • Agonist: A CRF1 receptor agonist such as ovine CRF (oCRF) or urocortin.

  • Test Compounds: Serial dilutions of the CRF1 antagonist.

  • Phosphodiesterase (PDE) Inhibitor: A compound like 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen technology.

  • Cell Lysis Buffer: A buffer to lyse the cells and release intracellular cAMP.

Protocol:

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound for a specific period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the CRF1 agonist (typically at its EC80 concentration) to stimulate cAMP production.

  • Incubation: Incubate the cells for a defined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for comparing antagonists.

CRF1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRF1 CRF1 Receptor G_protein Gs Protein CRF1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene Initiates CRF CRF / Urocortin CRF->CRF1 Binds Antagonist CRF1 Antagonist Antagonist->CRF1 Blocks

Caption: CRF1 receptor signaling pathway and antagonist inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_downstream Downstream Analysis A Compound Selection (Antalarmin, Pexacerfont, etc.) B Radioligand Binding Assay (Determine Ki) A->B C Functional cAMP Assay (Determine IC50) A->C D Data Analysis & Comparison (Potency & Affinity Ranking) B->D C->D E Selectivity Profiling (Against other receptors) D->E F Pharmacokinetic Studies (ADME properties) D->F G In Vivo Efficacy Models (e.g., anxiety models) F->G H Lead Candidate Selection G->H

Caption: Experimental workflow for comparing CRF1 antagonists.

References

A Comparative In Vivo Analysis of the CRF1 Receptor Antagonists: CP-376395 and CP-154,526

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo performance of two prominent corticotropin-releasing factor 1 (CRF1) receptor antagonists: CP-376395 and CP-154,526. Both compounds have been instrumental in preclinical research aimed at understanding the role of the CRF system in stress-related disorders. This document synthesizes available experimental data to facilitate an objective evaluation of their properties.

Introduction to CP-376395 and CP-154,526

CP-376395 and CP-154,526 are selective, non-peptide antagonists of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis and a critical mediator of the body's response to stress. By blocking the action of corticotropin-releasing factor at this receptor, these compounds have been investigated for their therapeutic potential in treating anxiety, depression, and other stress-related conditions.[1] Both are known to be brain-penetrable and orally active, making them suitable for in vivo studies in animal models.

In Vitro Binding Affinity and Selectivity

A foundational aspect of their pharmacological profile is their high affinity and selectivity for the CRF1 receptor over the CRF2 receptor.

CompoundCRF1 Receptor Binding Affinity (Ki)CRF2 Receptor Binding Affinity (Ki)Selectivity (CRF2/CRF1)
CP-376395 12 nM>10,000 nM>833-fold
CP-154,526 2.04 nM>10,000 nM>4900-fold

In Vivo Pharmacokinetic Profile

While direct comparative pharmacokinetic studies are limited, available data for CP-154,526 in rats provides key insights into its in vivo behavior. Corresponding comprehensive data for CP-376395 is not as readily available in the reviewed literature.

ParameterCP-154,526 (in rats)CP-376395
Half-life (t½) 15.2 hours (intravenous)Data not available
Peak Plasma Concentration (Cmax) Data not availableData not available
Oral Bioavailability Data not availableOrally active
Receptor Occupancy (ED50) 17.7 mg/kg (ex vivo)Data not available

In Vivo Efficacy in Animal Models

The anxiolytic and antidepressant-like effects of CP-154,526 have been evaluated in a range of rodent models. CP-376395 has also demonstrated in vivo activity, notably in models related to substance dependence.

Anxiety Models (CP-154,526)
Behavioral ModelSpeciesDose Range (mg/kg)Outcome
Separation-Induced VocalizationsGuinea Pig & Rat1-30Active
Elevated Plus-MazeRat1-30Inactive
Conditioned Lick SuppressionRat1-30Inactive
Marble BuryingMouse1-30Inactive
Depression Models (CP-154,526)
Behavioral ModelSpeciesDose Range (mg/kg)Outcome
Forced Swim TestRat1-30Active
Forced Swim TestMouse1-30Inactive
Tail Suspension TestMouse1-30Inactive
Substance Interaction Models (CP-376395)
Behavioral ModelSpeciesDose Range (mg/kg, i.p.)Outcome
Intermittent Ethanol ConsumptionMouse10-20Reduced ethanol consumption [2]
Water and Food IntakeMouse10-20Attenuated intake[3]

Mechanism of Action and Signaling Pathway

Both CP-376395 and CP-154,526 are allosteric antagonists of the CRF1 receptor. They bind to a site on the receptor distinct from the endogenous ligand (CRF), thereby preventing the conformational changes required for receptor activation and downstream signaling. The canonical signaling pathway initiated by CRF binding to the CRF1 receptor involves the activation of Gs protein, leading to increased adenylyl cyclase activity and cyclic AMP (cAMP) production. This cascade ultimately results in the activation of Protein Kinase A (PKA) and the phosphorylation of various downstream targets, including transcription factors like CREB, which modulate gene expression related to stress responses. By blocking this initial step, CP-376395 and CP-154,526 effectively inhibit these downstream cellular events.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds Gs Gs Protein CRF1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates CP_compound CP-376395 or CP-154,526 CP_compound->CRF1R Blocks PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Stress Response) CREB->Gene

CRF1 Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of in vivo findings. Below are representative methodologies for key experiments in the evaluation of CRF1 receptor antagonists.

Forced Swim Test (Rat)

This model is used to assess antidepressant-like activity.

  • Apparatus: A transparent cylindrical tank (45 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Rats are individually placed in the cylinder for a 15-minute swim session.

    • Test session (Day 2): 24 hours after the pre-test, rats are administered the test compound (e.g., CP-154,526 at 1-30 mg/kg, i.p.) or vehicle 60 minutes before being placed back into the swim tank for a 5-minute session.

  • Data Analysis: The duration of immobility (floating without struggling) during the 5-minute test session is recorded. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Ex Vivo Receptor Occupancy

This method determines the extent to which a compound binds to its target receptor in the brain after systemic administration.

  • Dosing: Animals are administered the test compound (e.g., CP-154,526 at varying doses) or vehicle orally.

  • Tissue Collection: At a predetermined time point (e.g., peak plasma concentration), animals are euthanized, and the brains are rapidly removed and frozen.

  • Homogenate Preparation: Specific brain regions rich in CRF1 receptors (e.g., cerebellum) are dissected and homogenized in a suitable buffer.

  • Radioligand Binding Assay: The homogenates are incubated with a radiolabeled CRF1 receptor ligand (e.g., ¹²⁵I-sauvagine).

  • Data Analysis: The amount of radioligand binding is measured and compared between the vehicle- and drug-treated groups. The percentage of receptor occupancy is calculated based on the reduction in radioligand binding in the drug-treated animals.

Experimental_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo / In Vitro Phase A1 Animal Acclimation (e.g., Rats, Mice) A2 Compound Administration (e.g., Oral, IP) A1->A2 A3 Behavioral Testing (e.g., Forced Swim Test) A2->A3 A4 Tissue Collection (Brain) A2->A4 C1 Data Analysis & Comparison A3->C1 B1 Receptor Occupancy Assay A4->B1 B2 HPA Axis Readouts (ACTH/Corticosterone Levels) A4->B2 B3 Pharmacokinetic Analysis (Plasma/Brain Concentrations) A4->B3 B1->C1 B2->C1 B3->C1

General Experimental Workflow for In Vivo Evaluation.

Conclusion

Both CP-376395 and CP-154,526 are potent and selective CRF1 receptor antagonists that have proven to be valuable research tools. The available in vivo data for CP-154,526 demonstrates its efficacy in specific animal models of depression, although its anxiolytic-like profile appears more limited. CP-376395 has shown promise in models related to alcohol consumption, highlighting a potentially distinct therapeutic application.

A direct, comprehensive in vivo comparison of these two compounds, particularly regarding their pharmacokinetic profiles and efficacy across a standardized battery of behavioral tests, would be highly beneficial to the research community. Such a study would provide a clearer understanding of their relative strengths and weaknesses and guide the selection of the most appropriate tool for specific research questions in the ongoing development of CRF1 receptor antagonists for clinical use.

References

Validating Brain Target Engagement of CP-376395: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the brain target engagement of CP-376395, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. By objectively comparing experimental approaches and presenting available data for CP-376395 and other notable CRF1 antagonists, this document serves as a practical resource for designing and interpreting target validation studies in the brain.

Introduction to CP-376395 and CRF1 Receptor Antagonism

CP-376395 is a brain-penetrable small molecule that exhibits high selectivity for the CRF1 receptor, with a Ki value of 12 nM for the human CRF1 receptor and over 10,000 nM for the CRF2 receptor.[1] The corticotropin-releasing factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor, in particular, has been a key target for the development of novel therapeutics for stress-related disorders such as anxiety and depression. Validating that a CRF1 receptor antagonist not only reaches the brain but also binds to its intended target in a dose-dependent manner is a crucial step in the drug development process.

Comparative Analysis of CRF1 Receptor Antagonists

While direct in-vivo brain receptor occupancy data for CP-376395 is not extensively published, data from other well-characterized CRF1 antagonists provide a valuable comparative framework for understanding the expected outcomes of target engagement studies.

CompoundMechanism of ActionIn-Vitro Potency (Ki)In-Vivo Brain Receptor Occupancy DataKey References
CP-376395 Selective CRF1 Receptor Antagonist12 nM (human CRF1)Described as brain-penetrable with in-vivo activity demonstrated through central administration. Specific receptor occupancy percentage data from systemic administration is not readily available in public literature.[1]
R121919 Selective CRF1 Receptor Antagonist2-5 nMDose-dependent occupancy in rat brain. ~50% at 2.5 mg/kg and 100% at 20 mg/kg (p.o.). Another study reported ~85% occupancy at 10 mg/kg (s.c.).
Pexacerfont Selective CRF1 Receptor AntagonistNot specifiedPredicted to achieve close to 90% central CRF1 receptor occupancy at clinical doses in humans.
Verucerfont Selective CRF1 Receptor Antagonist~6.1 nMDemonstrated target engagement in humans by potently blocking the HPA axis response to a dexamethasone-CRF test.
Antalarmin Selective CRF1 Receptor Antagonist~1.0 nMIn-vivo activity demonstrated at 20 mg/kg in rats, though specific brain receptor occupancy percentages are not detailed.
NBI-27914 Selective CRF1 Receptor AntagonistNot specifiedShown to be effective upon direct central administration, suggesting target engagement in the brain, but with limited blood-brain barrier penetration after systemic administration.
Emicerfont Selective CRF1 Receptor AntagonistNot specifiedInvestigated in clinical trials for irritable bowel syndrome and alcoholism.

Experimental Protocols for Validating Brain Target Engagement

Two primary methods for quantifying in-vivo target engagement of CRF1 receptor antagonists in the brain are ex vivo autoradiography and in vivo binding assays.

Ex Vivo Autoradiography Receptor Occupancy Assay

This technique measures the degree to which a drug occupies its target receptor in the brain after systemic administration.

Methodology:

  • Animal Dosing: Administer CP-376395 or a comparator compound to rodents at various doses and time points.

  • Tissue Collection: At a predetermined time, euthanize the animals and rapidly extract the brains.

  • Brain Sectioning: Freeze the brains and cut thin coronal sections using a cryostat.

  • Radioligand Incubation: Incubate the brain sections with a radiolabeled ligand that binds to the CRF1 receptor (e.g., [¹²⁵I]Tyr⁰-sauvagine). The amount of radioligand that can bind will be inversely proportional to the amount of the unlabeled drug (CP-376395) already occupying the receptors.

  • Washing and Drying: Wash the sections to remove unbound radioligand and then dry them.

  • Imaging: Expose the sections to a phosphor imaging plate or autoradiographic film to visualize the distribution and density of the radioligand binding.

  • Quantification: Quantify the signal intensity in specific brain regions and calculate the percentage of receptor occupancy for each dose of the test compound compared to vehicle-treated controls.

G cluster_protocol Ex Vivo Autoradiography Workflow dosing 1. Animal Dosing (CP-376395 or Vehicle) euthanasia 2. Euthanasia & Brain Extraction dosing->euthanasia sectioning 3. Brain Sectioning (Cryostat) euthanasia->sectioning incubation 4. Radioligand Incubation ([¹²⁵I]Tyr⁰-sauvagine) sectioning->incubation washing 5. Washing & Drying incubation->washing imaging 6. Autoradiography (Phosphor Imaging) washing->imaging quantification 7. Data Analysis (% Receptor Occupancy) imaging->quantification

Ex Vivo Autoradiography Workflow
In Vivo Binding Assay

This method directly measures the binding of a radiolabeled tracer to the target receptor in the living brain.

Methodology:

  • Drug Pre-treatment: Administer a range of doses of the unlabeled drug (CP-376395) to the animals.

  • Radiotracer Administration: After a set time, administer a radiolabeled tracer that can cross the blood-brain barrier and bind to the CRF1 receptor.

  • Tissue Harvesting: At the time of expected peak brain exposure of the tracer, euthanize the animals and dissect the brains.

  • Radioactivity Measurement: Measure the amount of radioactivity in specific brain regions using a gamma counter or liquid scintillation.

  • Data Analysis: Calculate the percentage of receptor occupancy by comparing the tracer binding in drug-treated animals to that in vehicle-treated animals.

G cluster_protocol In Vivo Binding Assay Workflow pretreatment 1. Drug Pre-treatment (CP-376395) tracer 2. Radiotracer Administration pretreatment->tracer harvest 3. Tissue Harvesting (Brain Dissection) tracer->harvest measurement 4. Radioactivity Measurement harvest->measurement analysis 5. Data Analysis (% Receptor Occupancy) measurement->analysis

In Vivo Binding Assay Workflow

CRF1 Receptor Signaling Pathway

Understanding the signaling cascade initiated by CRF1 receptor activation is essential for designing functional assays to confirm target engagement. Antagonists like CP-376395 block this pathway.

G CRF CRF CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Binds G_alpha_s Gαs CRF1R->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression Regulates CP376395 CP-376395 CP376395->CRF1R Blocks

References

A Cross-Study Analysis of CP-376395: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study analysis of CP-376395, a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to offer a comparative perspective on the effects of CP-376395 against other relevant CRF1 receptor antagonists.

Quantitative Comparison of CRF1 Receptor Antagonists

The following tables summarize the binding affinity and functional potency of CP-376395 in comparison to other notable CRF1 receptor antagonists.

Table 1: Comparative Binding Affinity of CRF1 Receptor Antagonists

CompoundReceptorSpeciesAssay TypeKi (nM)IC50 (nM)Reference
CP-376395 CRF1HumanRadioligand Binding12-[1][2][3]
CP-376395 CRF2HumanRadioligand Binding>10,000-[1][2][3]
AntalarminCRF1HumanRadioligand Binding-3[4]
MTIPCRF1HumanComputationalLower binding free energy than CP-376395-
D-PheCRF12-41CRF1RatRadioligand Binding15.5 ± 4-[5]
α-helical CRF9-41CRF1RatRadioligand Binding10.3 ± 6-[5]

Table 2: In Vitro Functional Antagonism of CRF1 Receptor Antagonists

CompoundAssay TypeCell LineStimulusIC50 (nM)Reference
CP-376395 Adenylate CyclaseRat Cerebral Cortex / Human CRF1oCRFApparent Ki of 12 nM
D-PheCRF12-41Adenylate CyclaseRat Brain HomogenatesCRF78 ± 15[5]
α-helical CRF9-41Adenylate CyclaseRat Brain HomogenatesCRF260 ± 30[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_gprotein G-Protein Complex cluster_intracellular Intracellular Space CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds Gs Gαs CRF1->Gs Activates Gi Gαi CRF1->Gi Activates Gq Gαq CRF1->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Gs->AC Stimulates Gi->AC Inhibits Gq->PLC Activates Gbg Gβγ PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Neurotransmitter Release) PKA->Cellular_Response Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cellular_Response Ca2->Cellular_Response CP376395 CP-376395 (Allosteric Antagonist) CP376395->CRF1 Binds (Allosteric site)

Caption: CRF1 Receptor Signaling Cascade and Antagonism by CP-376395.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., cAMP accumulation) (Determine IC50) Animal_Model Animal Model Selection (e.g., Rat, Mouse) Drug_Admin Compound Administration (e.g., i.p., p.o.) CP-376395 vs. Vehicle vs. Comparator Animal_Model->Drug_Admin Stressor Application of Stressor (e.g., Forced Swim, Restraint) Drug_Admin->Stressor HPA_Axis HPA Axis Readouts (Blood sampling for ACTH/Corticosterone) Stressor->HPA_Axis Behavioral_Test Behavioral Assessment (e.g., Elevated Plus Maze, Fear Conditioning) Stressor->Behavioral_Test Data_Analysis Statistical Analysis HPA_Axis->Data_Analysis Behavioral_Test->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

A Comparative Guide to the Efficacy of CRF1 Receptor Antagonists: CP-376395 versus R121919

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two prominent corticotropin-releasing factor 1 (CRF1) receptor antagonists: CP-376395 and R121919. The information presented is collated from various preclinical studies and is intended to assist researchers in evaluating these compounds for further investigation.

Introduction

Corticotropin-releasing factor (CRF) and its principal receptor, CRF1, are key mediators of the stress response. Dysregulation of the CRF system has been implicated in the pathophysiology of various stress-related disorders, including anxiety and depression. Consequently, CRF1 receptor antagonists have been a major focus of drug discovery efforts. This guide focuses on two such antagonists, CP-376395 and R121919, summarizing their performance based on available experimental data.

Data Presentation

The following tables summarize the quantitative data available for CP-376395 and R121919, focusing on their binding affinity, functional antagonism, in vivo efficacy in modulating the hypothalamic-pituitary-adrenal (HPA) axis, and pharmacokinetic properties in rats.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

ParameterCP-376395R121919
CRF1 Receptor Binding Affinity (Ki) 12 nM (human CRF1)[1][2][3]2-5 nM (human and rat CRF1)[4]
CRF2 Receptor Binding Affinity (Ki) >10,000 nM[1][2]>1,000-fold weaker than CRF1[4]
Functional Antagonism (oCRF-stimulated adenylate cyclase) Apparent Ki: 12 nM (rat cerebral cortex and human CRF1 receptors)[1][5]IC50: 50 nM (CHO cells)

Table 2: In Vivo Efficacy on HPA Axis Response to Stress in Rats

CompoundDoseStressorEffect on ACTHEffect on Corticosterone
R12191910 mg/kg (i.v.)5-min restraint stress91% attenuation of peak plasma ACTH[6]75% attenuation of peak plasma corticosterone[6]
R12191910 mg/kg (s.c.)Novelty stress82% decrease[6]97% decrease[6]

Comparable in vivo data for CP-376395 on stress-induced ACTH and corticosterone release was not available in the reviewed literature.

Table 3: Pharmacokinetic Parameters in Rats

ParameterCP-376395R121919
Route of Administration Oral (p.o.)Oral (p.o.), Intravenous (i.v.), Subcutaneous (s.c.)
Oral Bioavailability Orally active[2]Orally bioavailable
Brain Penetrance Brain-penetrable[1]Brain penetrant
Receptor Occupancy -~85% occupancy of cortical CRF1 receptors at 10 mg/kg (s.c.) 75 min post-injection[6]

Experimental Protocols

Rodent Restraint Stress Test

Objective: To evaluate the effect of a CRF1 receptor antagonist on the stress-induced activation of the HPA axis.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: The test compound (e.g., R121919) or vehicle is administered at a specified time before the stressor. The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.).

  • Restraint Procedure:

    • Rats are placed in a well-ventilated restraint tube or a wire mesh restrainer that restricts their movement for a defined period (e.g., 5 to 20 minutes).

    • The size of the restrainer should be appropriate for the animal to prevent injury.

  • Blood Sampling:

    • For acute studies, blood samples are often collected via an indwelling jugular cannula at multiple time points before, during, and after the restraint period.

    • For terminal studies, trunk blood is collected immediately after decapitation.

  • Hormone Analysis: Plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone are measured using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: The area under the curve (AUC) for hormone concentration over time, as well as peak hormone levels, are calculated and compared between treatment groups.

Defensive Withdrawal Paradigm

Objective: To assess anxiety-like behavior in rodents and the anxiolytic potential of a test compound.

Methodology:

  • Apparatus: A cylindrical tube (e.g., a dark, enclosed tube) is placed in the center of an open, brightly lit arena.

  • Procedure:

    • A rat is placed inside the dark tube.

    • The latency to emerge from the tube with all four paws and the total time spent in the open area are recorded over a specific test duration (e.g., 10-15 minutes).

  • Interpretation: Anxiolytic compounds are expected to decrease the latency to emerge and increase the time spent in the open arena, reflecting a reduction in anxiety-like or neophobic behavior.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

CRF1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Antagonist Action CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds to G_protein Gs Protein CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., POMC) CREB->Gene_Transcription Promotes Antagonist CP-376395 or R121919 Antagonist->CRF1R Blocks Restraint_Stress_Workflow start Start drug_admin Administer CP-376395, R121919, or Vehicle start->drug_admin acclimation Acclimation Period drug_admin->acclimation restraint Place Rat in Restraint Apparatus acclimation->restraint blood_sampling Collect Blood Samples (pre, during, post-stress) restraint->blood_sampling hormone_assay Measure Plasma ACTH & Corticosterone blood_sampling->hormone_assay data_analysis Analyze Hormone Levels (e.g., AUC, Peak) hormone_assay->data_analysis end End data_analysis->end

References

A Comparative Guide to the In Vitro Potency of CRF1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro potency of several prominent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate compounds for preclinical and clinical research.

Introduction to CRF1 Antagonists

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] The CRF1 receptor, a Class B G protein-coupled receptor (GPCR), is the primary receptor subtype that mediates the actions of CRF in the central nervous system. Overactivity of the CRF/CRF1 system has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, CRF1 receptor antagonists have been a major focus of drug discovery efforts for these conditions.[2][3]

This guide focuses on the in vitro potency of several non-peptide CRF1 antagonists, which are characterized by their ability to bind to the CRF1 receptor with high affinity and block the downstream signaling cascade initiated by CRF. The primary metrics for comparison are the binding affinity (Ki) and the functional inhibitory potency (IC50).

Data Presentation: In Vitro Potency of CRF1 Antagonists

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of selected CRF1 antagonists. Lower Ki and IC50 values indicate higher potency. It is important to note that direct comparisons between values from different studies should be made with caution due to potential variations in experimental conditions.

Table 1: CRF1 Receptor Binding Affinity (Ki) of Selected Antagonists

CompoundKi (nM)Cell Line / TissueRadioligandReference(s)
Antalarmin1.0 - 1.9Rat Pituitary, Rat Frontal Cortex[125I]Sauvagine[1][4]
CP-154,5262.7Recombinant CRF1[125I]Tyr-Sauvagine
R121919 (NBI-30775)2.0 - 5.0Human CRF1R in CHO cells[125I]o-CRF[5][6]
Pexacerfont (BMS-562086)IC50 = 6.1Human CRF1 ReceptorNot Specified[7]
Verucerfont (GSK561679)IC50 = ~6.1CRF1 ReceptorNot Specified[8]
NBI-340414.0Cloned Human CRF1 ReceptorsNot Specified[9]
Emicerfont (GW-876,008)Not specifiedNot specifiedNot specified[3]

Table 2: Functional Inhibitory Potency (IC50) of Selected Antagonists in cAMP Assays

CompoundIC50 (nM)Cell LineAssay TypeReference(s)
R121919 (NBI-30775)50CHO cells expressing human CRF1Inhibition of CRF-induced cAMP[6]
Pexacerfont (BMS-562086)129Pituitary cell cultureInhibition of CRF-mediated ACTH release
AntalarminNot specifiedNot specifiedNot specified
CP-154,526Ki = 3.7Not specifiedInhibition of CRF-induced adenylate cyclase activation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to be representative and may require optimization for specific laboratory conditions.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for the CRF1 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor.

  • Radioligand: [125I]Sauvagine or [125I]Tyr-CRF.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: CRF1 antagonists of interest.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled CRF.

  • Instrumentation: Scintillation counter, 96-well plates, filter mats (e.g., GF/C).

2. Procedure:

  • Thaw the CRF1 receptor-expressing cell membranes on ice.

  • Dilute the membranes in binding buffer to a final concentration of 5-10 µg of protein per well.

  • In a 96-well plate, add the following in order:

    • Binding buffer.

    • Test compound at various concentrations (typically a serial dilution).

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Add the diluted cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter mats and measure the radioactivity of each filter using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding counts from the total binding and competitor-containing wells to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

cAMP Functional Assay (Antagonist Mode)

This assay measures the ability of a CRF1 antagonist to inhibit the production of cyclic AMP (cAMP) in response to CRF stimulation in cells expressing the CRF1 receptor.

1. Materials:

  • Cells: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human CRF1 receptor.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free DMEM containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Agonist: Corticotropin-releasing factor (CRF).

  • Test Compounds: CRF1 antagonists of interest.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • Instrumentation: Plate reader compatible with the chosen cAMP detection kit.

2. Procedure:

  • Seed the CRF1-expressing HEK293 cells into 96-well plates and culture overnight to allow for cell attachment.

  • On the day of the assay, aspirate the culture medium and wash the cells with stimulation buffer.

  • Add stimulation buffer containing various concentrations of the test antagonist to the wells.

  • Pre-incubate the cells with the antagonist for 15-30 minutes at 37°C.

  • Add CRF at a concentration that elicits a submaximal response (typically the EC80) to all wells except the basal control wells.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the cAMP detection kit.

3. Data Analysis:

  • Generate a standard curve if required by the detection kit.

  • Calculate the percentage of inhibition of the CRF-stimulated cAMP response for each antagonist concentration.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the CRF-stimulated cAMP response, using non-linear regression analysis.

Mandatory Visualizations

CRF1 Receptor Signaling Pathway

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds Gs Gαs CRF1R->Gs Activates Antagonist CRF1 Antagonist Antagonist->CRF1R Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates Response Cellular Response Gene->Response

Caption: The CRF1 receptor signaling cascade and the inhibitory action of CRF1 antagonists.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prepare Prepare Reagents: - CRF1 Membranes - Radioligand - Test Compounds Start->Prepare Incubate Incubate Components in 96-well Plate Prepare->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow of a competitive radioligand binding assay for CRF1 antagonists.

Experimental Workflow for cAMP Functional Assay

cAMP_Assay_Workflow Start Start Seed Seed CRF1-expressing HEK293 Cells in 96-well Plate Start->Seed Preincubate Pre-incubate with Test Antagonist Seed->Preincubate Stimulate Stimulate with CRF (Agonist) Preincubate->Stimulate Incubate Incubate at 37°C Stimulate->Incubate Lyse Lyse Cells and Measure Intracellular cAMP Incubate->Lyse Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Lyse->Analyze End End Analyze->End

Caption: Workflow of a functional cAMP assay to determine the potency of CRF1 antagonists.

References

Safety Operating Guide

Proper Disposal of CP 376395: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed procedures for the proper disposal of CP 376395, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. Adherence to these protocols is essential for minimizing environmental impact and protecting personnel from potential hazards.

This compound and its hydrochloride salt are utilized in laboratory research. While the hydrochloride salt of this compound is not classified as a hazardous substance according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, it is crucial to handle all laboratory chemicals with care and to follow established safety protocols. As a pyridine derivative, waste containing this compound should be managed responsibly.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard, fully-buttoned laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is required.

Quantitative Data and Physical Properties

The following table summarizes key quantitative data and physical properties of this compound hydrochloride, which are essential for its safe handling and disposal.

PropertyValueSource
Molecular Weight 362.94 g/mol [3][4]
Formula C₂₁H₃₀N₂O・HCl[3][4]
Appearance SolidN/A
Solubility Water: Soluble to 50 mMDMSO: Soluble to 100 mM[4]
Storage Desiccate at room temperature.[3][4]
Purity ≥98% (HPLC)[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. The following protocol provides a general guideline; however, it is crucial to consult with your institution's EHS department for specific requirements.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), should be designated for chemical waste disposal.

  • Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]

2. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.

  • The label should include:

    • The words "Hazardous Waste" (or as required by your institution).

    • The full chemical name: "this compound" or "this compound hydrochloride".

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

    • Associated hazards (e.g., "Irritant" - as a general precaution).

3. Storage of Chemical Waste:

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from sources of ignition and incompatible materials.

4. Arranging for Disposal:

  • Once the waste container is full or is no longer being used, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Follow all institutional procedures for waste pickup requests.

Note on Non-Hazardous Waste: While the Safety Data Sheet for the hydrochloride salt indicates it is not classified as hazardous, many institutions have policies against the drain or trash disposal of any laboratory chemicals unless explicitly approved.[3][5][6] Always default to the more cautious approach of treating chemical waste as hazardous unless otherwise directed by your EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal start Start: this compound Waste Generated waste_id Identify as Chemical Waste start->waste_id segregate Segregate from Incompatible Materials waste_id->segregate collect Collect in Designated Container segregate->collect label_container Label Container Correctly collect->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP 376395
Reactant of Route 2
Reactant of Route 2
CP 376395

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。